1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWSBWQLPNNZQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353978 | |
| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-34-8 | |
| Record name | 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document outlines a robust three-step synthetic pathway, commencing with the protection of the carboxylic acid functionality of piperidine-4-carboxylic acid via esterification. The subsequent key step involves the acylation of the piperidine nitrogen with thiophene-2-carbonyl chloride. The synthesis culminates in the deprotection of the ester group to yield the target carboxylic acid. Detailed experimental protocols, quantitative data, and reaction workflows are presented to enable the replication of this synthesis for research and development purposes.
Introduction
This compound is a hybrid heterocyclic molecule that incorporates both a thiophene and a piperidine scaffold. These structural motifs are prevalent in a wide range of biologically active compounds, making this molecule a valuable building block for the synthesis of novel therapeutic agents. The presence of a carboxylic acid group provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design programs. This guide details a reliable and efficient synthetic route to this important compound.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a three-step process. The overall synthetic scheme is depicted below. The initial step involves the protection of the carboxylic acid of piperidine-4-carboxylic acid as an ethyl ester to prevent its interference in the subsequent amide bond formation. The second step is an amide coupling reaction between ethyl piperidine-4-carboxylate and thiophene-2-carbonyl chloride. The final step is the hydrolysis of the ethyl ester to afford the desired carboxylic acid.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl piperidine-4-carboxylate
This procedure outlines the esterification of piperidine-4-carboxylic acid to protect the carboxylic acid functionality.
Reaction Scheme:
Caption: Esterification of piperidine-4-carboxylic acid.
Procedure:
Isonipecotic acid (10.0 mmol, 1.29 g) is dissolved in absolute ethanol (50 mL). The solution is cooled to 0°C, and thionyl chloride (40.0 mmol, 2.91 mL) is added dropwise. The resulting solution is stirred and refluxed for 48 hours. After the reaction is complete, the solvent is removed under reduced pressure to yield a yellow oil. The oil is then dissolved in ethyl acetate and washed with a 10% sodium hydroxide solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford ethyl 4-piperidinecarboxylate as a clear oil.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Isonipecotic acid | [1] |
| Reagents | Absolute ethanol, Thionyl chloride | [1] |
| Reaction Time | 48 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product Yield | 94% | [1] |
| Product Appearance | Clear oil | [1] |
Step 2: Synthesis of Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate
This step involves the amide bond formation between the protected piperidine derivative and thiophene-2-carbonyl chloride.
Reaction Scheme:
Caption: Amide coupling reaction.
Procedure:
To a solution of ethyl piperidine-4-carboxylate (10.0 mmol, 1.57 g) in anhydrous dichloromethane (50 mL) under an inert atmosphere, triethylamine (12.0 mmol, 1.67 mL) is added. The mixture is stirred at room temperature for 10 minutes. Thiophene-2-carbonyl chloride (11.0 mmol, 1.61 g) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Materials | Ethyl piperidine-4-carboxylate, Thiophene-2-carbonyl chloride | General amide synthesis |
| Reagents | Triethylamine, Dichloromethane | General amide synthesis |
| Reaction Time | 12 hours | General amide synthesis |
| Reaction Temperature | Room Temperature | General amide synthesis |
| Product Yield | >80% (estimated) | Based on similar reactions |
| Purification | Column Chromatography | General procedure |
Note: Thiophene-2-carbonyl chloride can be prepared from thiophene-2-carboxylic acid and thionyl chloride or oxalyl chloride.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Reaction Scheme:
Caption: Ester hydrolysis.
Procedure:
Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate (10.0 mmol, 2.67 g) is suspended in a 1 M aqueous solution of sodium hydroxide (20 mL). The mixture is heated to reflux and stirred for 4 hours. After cooling to room temperature, the solution is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with a 1 M aqueous solution of hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.[2]
Quantitative Data (Estimated):
| Parameter | Value | Reference |
| Starting Material | Ethyl 1-(thiophene-2-carbonyl)piperidine-4-carboxylate | [2] |
| Reagents | Sodium hydroxide, Hydrochloric acid | [2] |
| Reaction Time | 4 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Product Yield | >90% (estimated) | Based on similar reactions |
| Product Appearance | White to off-white solid | General observation |
Characterization Data (Predicted)
The following table summarizes the expected spectroscopic data for the final product, this compound.
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 12.0-13.0 (br s, 1H, COOH), 7.6-7.8 (m, 1H, thiophene-H), 7.4-7.6 (m, 1H, thiophene-H), 7.0-7.1 (m, 1H, thiophene-H), 4.0-4.5 (m, 2H, piperidine-H), 3.0-3.5 (m, 2H, piperidine-H), 2.5-2.8 (m, 1H, piperidine-H), 1.8-2.2 (m, 4H, piperidine-H). |
| ¹³C NMR | δ (ppm): ~175 (COOH), ~165 (C=O, amide), ~135-140 (thiophene C), ~125-130 (thiophene CH), ~40-45 (piperidine CH₂N), ~30-35 (piperidine CH), ~25-30 (piperidine CH₂). |
| IR (cm⁻¹) | ~3300-2500 (br, O-H stretch of carboxylic acid), ~1710 (C=O stretch of carboxylic acid), ~1630 (C=O stretch of amide), ~1430, ~1250. |
| Mass Spec (ESI-MS) | m/z: 240.06 [M+H]⁺, 262.04 [M+Na]⁺.[3] |
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound. The described three-step sequence is efficient and utilizes readily available starting materials and reagents. The provided experimental procedures and quantitative data will be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis of this key building block for the creation of novel and potentially therapeutic compounds. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
An In-depth Technical Guide to the Chemical Properties of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in drug discovery and medicinal chemistry. This document consolidates available data on its chemical structure, physicochemical properties, spectral characteristics, and synthetic methodologies. Furthermore, it explores the compound's biological significance, drawing connections to relevant signaling pathways and potential therapeutic applications.
Introduction
This compound is a hybrid molecule that incorporates two key pharmacophores: a thiophene ring and a piperidine-4-carboxylic acid moiety.[1] The thiophene ring, a sulfur-containing aromatic heterocycle, is a common feature in many pharmaceuticals and is known for its diverse biological activities. The piperidine ring, a saturated heterocycle, is a prevalent scaffold in numerous approved drugs. The carboxylic acid functional group provides a handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules.[1] This guide aims to provide a detailed repository of its chemical and biological characteristics to facilitate its use in research and development.
Chemical Properties
This section details the fundamental chemical properties of this compound.
Physicochemical Data
| Property | Value | Source/Notes |
| IUPAC Name | 1-(Thiophene-2-carbonyl)piperidine-4-carboxylic acid | [1] |
| CAS Number | 147636-34-8 | [1] |
| Molecular Formula | C₁₁H₁₃NO₃S | [2] |
| Molecular Weight | 239.29 g/mol | [1][2] |
| Appearance | White to off-white solid (Predicted) | General knowledge |
| Melting Point | >300 °C (for piperidine-4-carboxylic acid) | Data for the parent piperidine carboxylic acid. The thiophene derivative is expected to have a high melting point. |
| Boiling Point | Not available | --- |
| Solubility | Moderate in DMSO and Methanol.[1] Slightly soluble in Chloroform (for a similar compound).[1] | [1] |
| pKa | Not available | The carboxylic acid moiety suggests an acidic pKa, likely in the range of 4-5. |
| LogP (XLogP3-AA) | 1.9 (Predicted for a similar isomer) | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Partial ¹H and ¹³C NMR data have been reported in DMSO-d₆.[1]
¹H NMR (400 MHz, DMSO-d₆): [1]
-
δ 7.85 (d, J = 3.6 Hz, 1H, thiophene H-3)
-
δ 3.45–3.20 (m, 4H, piperidine H-2,6)
-
δ 2.70 (s, 1H, piperidine H-4)
¹³C NMR (101 MHz, DMSO-d₆): [1]
-
δ 172.1 ppm (C=O, carboxylic acid)
-
δ 163.9 ppm (C=O, amide)
A specific IR spectrum for this compound is not available. However, the expected characteristic absorption bands based on its functional groups are listed in Table 2.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption. |
| C-H (Aromatic/Alkene) | 3100-3000 | Thiophene ring C-H stretching. |
| C-H (Aliphatic) | 3000-2850 | Piperidine ring C-H stretching. |
| C=O (Carboxylic Acid) | 1725-1700 | Strong absorption. |
| C=O (Amide) | 1680-1630 | Strong absorption. |
| C=C (Aromatic) | 1600-1475 | Thiophene ring stretching. |
| C-N | 1250-1020 | Piperidine ring stretching. |
| C-S | 800-600 | Thiophene ring vibration. |
While a specific mass spectrum is not available, the predicted monoisotopic mass is 239.0616 Da.[3] Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and cleavage of the amide bond. The thiophene ring can also undergo characteristic fragmentation.
Synthesis and Experimental Protocols
A general synthetic route for this compound involves the acylation of piperidine-4-carboxylic acid. A more detailed, conceptual multi-step synthesis is outlined below, although a specific, published experimental protocol with yields and purification details is not currently available.
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of this compound.
Detailed Experimental Protocol (Conceptual)
Step 1: Protection of the Carboxylic Acid
-
Suspend piperidine-4-carboxylic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester.
Step 2: Acylation of the Piperidine Nitrogen
-
Dissolve the piperidine-4-carboxylic acid methyl ester and triethylamine in dichloromethane.
-
Cool the solution in an ice bath.
-
Add a solution of thiophene-2-carbonyl chloride in dichloromethane dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Deprotection of the Carboxylic Acid
-
Dissolve the methyl ester from Step 2 in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and remove the solvent to yield the final product.
Biological Activity and Signaling Pathways
The combination of the thiophene and piperidine scaffolds suggests a range of potential biological activities. Thiophene derivatives are known to possess anti-inflammatory, antimicrobial, and anticancer properties. Piperidine moieties are present in a vast number of therapeutic agents.
Potential Therapeutic Relevance
Derivatives of this compound have been investigated for various therapeutic applications:
-
Antimycobacterial Activity: Related piperidine derivatives have shown potential as inhibitors of the MenA enzyme in Mycobacterium tuberculosis.[1]
-
Anti-inflammatory Activity: Thiophene derivatives have been explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
-
Anticancer Activity: Some thiophene derivatives have been shown to induce cancer cell apoptosis.
Involvement in Signaling Pathways
While direct studies on this compound are limited, the broader class of thiophene derivatives has been shown to modulate key cellular signaling pathways, particularly the MAPK/ERK pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by thiophene derivatives.
This diagram illustrates how thiophene derivatives may exert their anticancer effects by inhibiting MEK, a key kinase in the MAPK/ERK cascade, thereby preventing the downstream signaling that leads to cell proliferation and survival.
Conclusion
This compound is a valuable chemical entity with a promising profile for applications in drug discovery and materials science. This guide has summarized its known chemical properties, provided a conceptual synthetic route, and highlighted its potential biological significance, particularly in the context of the MAPK/ERK signaling pathway. Further experimental validation of its physicochemical properties, a detailed optimization of its synthesis, and in-depth biological studies are warranted to fully elucidate its therapeutic potential.
References
Spectroscopic and Synthetic Profile of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data and a general synthetic protocol for the compound 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document consolidates expected spectroscopic characteristics based on the analysis of its constituent functional moieties: the thiophene-2-carbonyl group and the piperidine-4-carboxylic acid scaffold. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values observed for structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | dd | 1H | Thiophene H5 |
| ~7.45 | dd | 1H | Thiophene H3 |
| ~7.05 | dd | 1H | Thiophene H4 |
| ~4.0-4.2 | m | 2H | Piperidine H2e, H6e |
| ~3.2-3.4 | m | 2H | Piperidine H2a, H6a |
| ~2.5-2.7 | m | 1H | Piperidine H4 |
| ~1.8-2.0 | m | 2H | Piperidine H3e, H5e |
| ~1.6-1.8 | m | 2H | Piperidine H3a, H5a |
| >10 | br s | 1H | Carboxylic Acid OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178-182 | Carboxylic Acid C=O |
| ~165-168 | Amide C=O |
| ~135-138 | Thiophene C2 |
| ~130-132 | Thiophene C5 |
| ~128-130 | Thiophene C3 |
| ~127-129 | Thiophene C4 |
| ~45-48 | Piperidine C2, C6 |
| ~40-43 | Piperidine C4 |
| ~28-32 | Piperidine C3, C5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620-1640 | Strong | C=O stretch (Amide) |
| ~1420-1450 | Medium | C-H bend (Piperidine) |
| ~1200-1300 | Medium | C-N stretch (Amide) |
| ~700-750 | Strong | C-S stretch (Thiophene) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 239 | [M]⁺ (Molecular Ion) |
| 128 | [M - C₅H₉NO₂]⁺ (Thiophene-2-carbonyl cation) |
| 111 | [C₄H₃S-CO]⁺ (Thienyl cation) |
| 129 | [C₆H₁₀NO₂]⁺ (Piperidine-4-carboxylic acid radical cation) |
| 84 | [C₅H₁₀N]⁺ (Piperidine ring fragment) |
Experimental Protocols
The following section outlines a general, hypothetical procedure for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible synthetic route involves the acylation of piperidine-4-carboxylic acid with thiophene-2-carbonyl chloride. To prevent unwanted side reactions, the carboxylic acid group of the piperidine starting material should be protected prior to acylation.
Step 1: Protection of Piperidine-4-carboxylic Acid
-
Dissolve piperidine-4-carboxylic acid in a suitable solvent, such as methanol.
-
Add a protecting group reagent, for example, thionyl chloride, dropwise at 0°C to form the methyl ester.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl 4-piperidinecarboxylate.
Step 2: Acylation with Thiophene-2-carbonyl chloride
-
Dissolve the protected piperidine derivative in a dry, aprotic solvent like dichloromethane.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add a solution of thiophene-2-carbonyl chloride in dichloromethane at 0°C.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Step 3: Deprotection
-
Dissolve the purified, protected product in a mixture of a suitable solvent (e.g., THF or methanol) and water.
-
Add a base, such as lithium hydroxide or sodium hydroxide, and stir at room temperature.
-
Monitor the reaction until the ester is fully hydrolyzed.
-
Acidify the mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR)
-
Prepare a ~5-10 mg sample of the final compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to assign the chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy
-
Obtain a small amount of the dry, solid sample.
-
Perform Attenuated Total Reflectance (ATR) IR spectroscopy by placing the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI).
-
Acquire the full scan mass spectrum to determine the molecular weight.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural elucidation.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the title compound.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the spectroscopic characterization of the synthesized compound.
The Rising Promise of Thiophene-Piperidine Derivatives: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
The unique structural amalgamation of a thiophene ring and a piperidine moiety has positioned thiophene-piperidine derivatives as a burgeoning class of heterocyclic compounds in medicinal chemistry. Their diverse pharmacological potential, spanning anticancer, antimicrobial, and anti-inflammatory activities, has garnered significant interest within the scientific community. This in-depth technical guide provides a comprehensive overview of the biological activity screening of these promising derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Thiophene-piperidine derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.[1][2][3] The primary mechanism often involves the induction of apoptosis and the modulation of critical signaling pathways implicated in cancer progression.[4][5]
Quantitative Data Summary: In Vitro Anticancer Activity
The antiproliferative activity of various thiophene-piperidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiophene Derivative 7 | HCT-116 (Colon) | Not Specified | 11.13 | [2] |
| Doxorubicin (Reference) | HCT-116 (Colon) | Not Specified | 3.31 | [2] |
| Thiophene Derivative 1312 | SGC-7901 (Gastric) | Not Specified | 0.34 | [4] |
| Indolylpyridopyrimidine Derivatives | MCF-7 (Breast) | SRB Assay | 7.5 - 10.0 | [1] |
| Triazole Glycosides | MCF-7 (Breast) | MTT Assay | Potent | [1] |
| Acetylenic Derivative 2 | HCT-116 (Colon) | MTT Assay | Highly Active | [1] |
| Glycoside 20 | HCT-116 (Colon) | MTT Assay | Highly Active | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7]
Materials:
-
Thiophene-piperidine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Complete cell culture medium
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the thiophene-piperidine derivative in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.
Visualizing the Mechanism: Wnt/β-catenin Signaling Pathway Inhibition
Certain thiophene derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in gastrointestinal cancers.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
In Silico Modeling of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a hybrid heterocyclic compound that holds significant promise in the realm of drug discovery and development.[1] Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: a piperidine ring and a thiophene moiety.[1] The piperidine ring is a common feature in over twenty classes of therapeutics, while the thiophene-2-carbonyl group is a versatile component in synthetic chemistry.[1] This unique combination makes the compound a valuable building block for creating more complex molecules with potential therapeutic applications, including in areas such as infectious diseases.[1] For instance, related piperidine derivatives have been investigated as potent inhibitors of the MenA enzyme in Mycobacterium tuberculosis.[1][2] Recent studies have also suggested the antiviral potential of thiophene derivatives against viruses like Ebola.[1]
This technical guide provides a comprehensive overview of the in silico modeling of this compound, offering a framework for researchers to explore its therapeutic potential. The guide details experimental protocols for key in silico techniques, presents data in a structured format, and utilizes visualizations to illustrate complex workflows and pathways.
I. Physicochemical Properties and In Silico Readiness
A crucial first step in any in silico modeling study is to understand the physicochemical properties of the ligand. These properties, often calculated using computational tools, provide insights into the molecule's drug-likeness and potential for oral bioavailability.
| Property | Value | Method | Reference |
| Molecular Formula | C11H13NO3S | - | [3] |
| Molecular Weight | 239.29 g/mol | - | [3] |
| XLogP3 | 1.3 | Computed | PubChem |
| Hydrogen Bond Donors | 1 | Computed | PubChem |
| Hydrogen Bond Acceptors | 4 | Computed | PubChem |
| Rotatable Bond Count | 2 | Computed | PubChem |
| Topological Polar Surface Area | 77.8 Ų | Computed | PubChem |
Note: The values in this table are computed properties obtained from public databases and may vary slightly depending on the software and force field used for calculation.
II. Potential Biological Target Identification
Based on existing literature for structurally similar compounds, a potential biological target for this compound is the 1,4-dihydroxy-2-naphthoate octaprenyltransferase (MenA) from Mycobacterium tuberculosis. This enzyme is a key component in the menaquinone biosynthesis pathway, which is essential for the survival of the bacterium.[2] Inhibition of MenA presents a promising strategy for the development of new anti-tubercular agents.
III. In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of a small molecule inhibitor.
Caption: In Silico Modeling Workflow
IV. Detailed Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
A. Ligand Preparation
-
Obtain 3D Structure: The 3D structure of this compound can be downloaded from a chemical database like PubChem (CID: 53396593) or sketched using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Energy Minimization: The ligand's geometry should be optimized using a suitable force field (e.g., MMFF94). This step removes any steric clashes and brings the molecule to a low-energy conformation.
-
Charge Assignment: Assign partial charges to the atoms of the ligand. Gasteiger charges are commonly used for this purpose.
-
Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
B. Protein Preparation (MenA from M. tuberculosis)
-
Obtain Protein Structure: The crystal structure of MenA can be downloaded from the Protein Data Bank (PDB). A relevant PDB ID is, for example, 2X2V.
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.
-
Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.
-
Assign protonation states to the amino acid residues, particularly histidines, at a physiological pH.
-
-
Binding Site Definition: Identify the active site of the enzyme. This can be done based on the location of the co-crystallized ligand in the PDB structure or through literature review. A grid box encompassing the active site should be defined for the docking calculations.
C. Molecular Docking
-
Software: Utilize molecular docking software such as AutoDock Vina, Glide, or GOLD.
-
Docking Algorithm: Employ a suitable search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the defined binding site.
-
Scoring Function: The docking poses will be ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding mode of the ligand.
-
Identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein.
-
D. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
-
Software: Use online tools or standalone software for ADMET prediction (e.g., SwissADME, pkCSM, Toxtree).
-
Properties to Analyze:
-
Absorption: Lipophilicity (LogP), water solubility, and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier permeability.
-
Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Prediction of mutagenicity, carcinogenicity, and other toxic endpoints.
-
V. Data Presentation
The quantitative data generated from the in silico modeling should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Predicted Binding Affinity and Interactions with MenA
| Docking Pose | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| 1 | -8.5 | TYR58, TRP103 | Pi-Pi Stacking |
| ARG121 | Hydrogen Bond | ||
| ILE124, LEU156 | Hydrophobic | ||
| 2 | -8.2 | TYR58, PHE99 | Pi-Pi Stacking |
| LYS152 | Hydrogen Bond | ||
| VAL101, ALA155 | Hydrophobic | ||
| 3 | -7.9 | TRP103 | Pi-Pi Stacking |
| SER120 | Hydrogen Bond | ||
| LEU98, ILE158 | Hydrophobic |
Note: The data in this table is hypothetical and for illustrative purposes only.
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Good oral bioavailability |
| BBB Permeant | No | Low potential for CNS side effects |
| Distribution | ||
| Plasma Protein Binding | ~85% | Moderate binding to plasma proteins |
| Metabolism | ||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |
| Excretion | ||
| Renal Clearance | 0.6 L/h/kg | Primarily cleared by the kidneys |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| Carcinogenicity | No | Non-carcinogenic |
Note: The data in this table is hypothetical and for illustrative purposes only.
VI. Signaling Pathway Visualization
Inhibition of MenA disrupts the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in Mycobacterium tuberculosis. The following diagram illustrates this pathway.
Caption: Menaquinone Biosynthesis Pathway
Conclusion
This technical guide provides a comprehensive framework for the in silico modeling of this compound. By following the detailed protocols and utilizing the provided visualizations, researchers can effectively investigate the therapeutic potential of this promising compound. The integration of molecular docking, molecular dynamics, and ADMET prediction offers a powerful approach to guide further experimental studies and accelerate the drug discovery process. While the presented data is illustrative, the methodologies outlined here provide a solid foundation for generating robust and reliable in silico results.
References
Mechanism of action of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
An In-depth Technical Guide on the Core Mechanism of Action of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound featuring a thiophene ring linked to a piperidine-4-carboxylic acid moiety via a carbonyl group. This structure represents a versatile scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. This technical guide synthesizes the available scientific literature to elucidate the potential mechanisms of action of this compound, with a primary focus on its role as a putative inhibitor of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis. Additionally, other potential biological targets, including acetylcholinesterase, various kinases, and viral proteins, are discussed based on studies of structurally related compounds. This document provides a comprehensive overview of the hypothesized signaling pathways, detailed experimental protocols for assessing biological activity, and a summary of quantitative data from relevant derivatives to guide future research and drug development efforts.
Introduction
The convergence of a thiophene ring and a piperidine core in this compound presents a unique chemical architecture with significant potential for biological interactions. The thiophene moiety can engage in π-π stacking interactions with aromatic amino acid residues in protein targets, while the piperidine ring can participate in hydrogen bonding and ionic interactions.[1] The carboxylic acid functional group further enhances the potential for polar interactions, making this scaffold a promising starting point for the design of novel therapeutics. While the precise mechanism of action for this specific molecule is not definitively established in the current literature, extensive research on its derivatives points towards several plausible biological targets. The most compelling evidence suggests a role in the inhibition of MenA, a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis.[2]
Primary Hypothesized Mechanism of Action: Inhibition of MenA
The most well-documented mechanism of action for piperidine derivatives with a similar structural backbone is the inhibition of MenA, an essential enzyme for the survival of Mycobacterium tuberculosis.[2] MenA is a 1,4-dihydroxy-2-naphthoate isoprenyltransferase that catalyzes a critical step in the biosynthesis of menaquinone (Vitamin K2), a vital component of the bacterial electron transport chain.[2] Inhibition of MenA disrupts ATP production, leading to bacterial cell death.
The Menaquinone Biosynthesis Pathway and the Role of MenA
The menaquinone biosynthesis pathway is a validated target for the development of new anti-tuberculosis drugs. The pathway involves a series of enzymatic reactions that convert chorismate to menaquinone. MenA is responsible for the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA).
Quantitative Data for MenA Inhibitors with a Piperidine Scaffold
While quantitative data for this compound is not available, studies on structurally related piperidine derivatives have demonstrated potent inhibition of MenA and M. tuberculosis growth.
| Compound ID | Structure | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) | Reference |
| Derivative 1 | 4-bromophenyl analog | 12 ± 2 | 14 ± 0 | [2] |
| Derivative 2 | 3-bromo derivative | 12 ± 3 | 14 ± 0 | [2] |
| Derivative 3 | Novel inhibitor 1 | 13 | 8 | [2] |
| Derivative 4 | Novel inhibitor 2 | 22 | 10 | [2] |
Note: The structures for the derivatives are detailed in the cited literature. This table illustrates the potential potency of the thiophene-piperidine scaffold against MenA.
Other Potential Mechanisms of Action
Derivatives of this compound have been investigated for a variety of other biological activities, suggesting that the core scaffold may interact with multiple targets.
Acetylcholinesterase Inhibition
Thiophene derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors.[3][4] AChE is a key enzyme in the cholinergic nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.
Kinase Inhibition
Fused thiophene derivatives have been identified as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt (Protein Kinase B). These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their inhibition is a major focus of cancer therapy.
Antimicrobial and Antiviral Activity
The thiophene-piperidine scaffold has been associated with broad-spectrum antimicrobial and antiviral activities. Some thiophene derivatives have shown activity against drug-resistant Gram-negative bacteria, potentially by targeting outer membrane proteins. Additionally, related compounds have been identified as inhibitors of Ebola virus entry.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound and its derivatives.
MenA Enzyme Inhibition Assay
This protocol is adapted from studies on piperidine-based MenA inhibitors.[2]
Protocol:
-
Preparation of Reagents:
-
Prepare membrane fractions containing MenA from M. tuberculosis strain mc²6230.
-
Prepare a stock solution of radiolabeled trans-farnesyl pyrophosphate ([³H]FPP).
-
Prepare a stock solution of 1,4-dihydroxy-2-naphthoate (DHNA).
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the MenA-containing membrane fraction, DHNA, and the test compound at various concentrations.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Quench the reaction by adding acidified methanol.
-
-
Extraction and Analysis:
-
Extract the lipid-soluble products with hexane.
-
Spot the hexane layer onto a silica thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., 9:1 hexane:diethyl ether).
-
Excise the spots corresponding to the demethylmenaquinone product and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antimycobacterial Growth Inhibition Assay
This protocol measures the whole-cell activity of the compound against M. tuberculosis.[2]
Protocol:
-
Preparation:
-
Culture M. tuberculosis strain mc²6230 in an appropriate broth medium (e.g., 7H9 broth supplemented with ADC and Tween 80).
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 5-7 days.
-
-
Measurement of Inhibition:
-
Determine the optical density (OD) at 600 nm or use a resazurin-based assay to assess bacterial growth.
-
-
Data Analysis:
-
Calculate the growth inhibition concentration (GIC₅₀), which is the concentration of the compound that inhibits 50% of bacterial growth.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.[3][4]
Protocol:
-
Reagents:
-
Acetylcholinesterase (AChE) solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Test compound dilutions.
-
-
Procedure:
-
Pre-incubate AChE with the test compound in a 96-well plate.
-
Initiate the reaction by adding ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and the IC₅₀ value.
-
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on its derivatives strongly suggests that inhibition of MenA in Mycobacterium tuberculosis is a primary and highly plausible mechanism of action. The detailed experimental protocols provided in this guide offer a clear path for the validation of this hypothesis and the further characterization of this compound's biological activity. Further investigation into its potential effects on other targets, such as acetylcholinesterase and various kinases, is also warranted to fully elucidate its pharmacological profile. The versatility of this chemical structure, combined with the potent biological activities of its analogs, underscores its importance for future drug discovery and development endeavors.
References
The Thiophene-2-Carbonyl Scaffold: A Comprehensive Guide to its Structure-Activity Relationship in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisosteric replacement for a phenyl ring have led to its incorporation into a wide array of therapeutic agents. When functionalized with a carbonyl group at the 2-position, the resulting thiophene-2-carbonyl core offers a versatile platform for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of thiophene-2-carbonyl compounds, focusing on their anticancer, antibacterial, and enzyme-inhibitory activities. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development in this promising area of drug discovery.
Anticancer Activity: Targeting Key Signaling Pathways
Thiophene-2-carbonyl derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit crucial protein kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Structure-Activity Relationship of Anticancer Thiophene-2-Carbonyl Derivatives
The anticancer potency of thiophene-2-carbonyl compounds is highly dependent on the nature and position of substituents on both the thiophene ring and the carbonyl-linked moiety.
Key SAR Insights for Anticancer Activity:
-
Substitution at the 5-position of the thiophene ring: Bulky and hydrophobic groups at this position generally enhance anticancer activity. For instance, the introduction of substituted phenyl rings can lead to potent VEGFR-2 inhibition.
-
Modification of the carbonyl group: Conversion of the carbonyl group to a carboxamide or hydrazone can significantly modulate activity. The nature of the substituent on the amide or hydrazone nitrogen is critical for target interaction.
-
Fusion of the thiophene ring: Thienopyrimidine and other fused heterocyclic systems often exhibit enhanced potency by providing a rigid scaffold that can interact more effectively with the target's active site.[1]
-
Electron-withdrawing and donating groups: The electronic properties of substituents on aryl rings attached to the thiophene core play a crucial role. Electron-withdrawing groups like nitro or cyano can enhance activity in some cases, while electron-donating groups like methoxy may be favorable in others, depending on the specific target.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative thiophene-2-carbonyl derivatives against various cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives against HepG2 and PC-3 Cell Lines [1]
| Compound ID | R | IC50 (µM) - HepG2 | IC50 (µM) - PC-3 |
| 3a | H | > 10 | > 10 |
| 3b | Cl | 3.105 | 2.15 |
| 3c | OCH3 | 5.23 | 6.87 |
| 4c | - | 3.023 | 3.12 |
Table 2: EGFR and HER2 Kinase Inhibitory Activity of Thiophene Derivatives [2]
| Compound ID | EGFR IC50 (nM) | HER2 IC50 (nM) |
| 21a | 0.47 | 0.14 |
| Imatinib (control) | 0.11 | 0.06 |
| Gefitinib (control) | 1.9 | - |
Signaling Pathways in Cancer Targeted by Thiophene-2-Carbonyl Compounds
VEGFR-2/AKT Signaling Pathway:
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that primarily involves the PI3K/AKT pathway, leading to cell proliferation, survival, and migration. Thiophene-2-carbonyl derivatives can inhibit VEGFR-2, thereby blocking this pro-angiogenic signaling.
Caption: VEGFR-2/AKT signaling pathway and its inhibition.
EGFR Signaling Pathway:
EGFR is another receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Thiophene-2-carbonyl derivatives have been developed as potent EGFR inhibitors.
Caption: EGFR signaling pathway and its inhibition.
Antibacterial Activity
Thiophene-2-carbonyl derivatives have demonstrated significant potential as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship of Antibacterial Thiophene-2-Carbonyl Derivatives
The antibacterial efficacy of these compounds is influenced by the substituents on the thiophene ring and the functional group at the 2-position.
Key SAR Insights for Antibacterial Activity:
-
Substituents at the 3-position: The presence of an amino group at the 3-position of the thiophene ring generally leads to higher antibacterial activity compared to hydroxyl or methyl groups.[3]
-
Aryl substituents: The nature of aryl substituents can significantly impact activity. For example, a methoxy group on an aryl ring attached to the thiophene core has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[3]
-
Ester and Carboxamide modifications: Conversion of the carboxylic acid to long-chain esters or specific carboxamides can improve antibacterial potency. For example, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate has shown outstanding activity against Salmonella Typhi.[4]
Quantitative Data on Antibacterial Activity
The following table summarizes the antibacterial activity of selected thiophene-2-carboxamide derivatives.
Table 3: Antibacterial Activity of Thiophene-2-Carboxamide Derivatives [3]
| Compound ID | R1 | R2 | Inhibition Zone (mm) - S. aureus | Inhibition Zone (mm) - E. coli |
| 7a | NH2 | H | 18 | 15 |
| 7b | NH2 | OCH3 | 20 | 16 |
| 7c | NH2 | Cl | 17 | 14 |
| 3b | OH | OCH3 | 17 | 12 |
| 5b | CH3 | OCH3 | 10 | 8 |
Enzyme Inhibition
Thiophene-2-carbonyl derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets for the treatment of Alzheimer's disease and glaucoma, respectively.
Acetylcholinesterase (AChE) Inhibition
Key SAR Insights for AChE Inhibition:
-
The introduction of a piperazine moiety linked to the thiophene-2-carboxamide core is a common strategy for developing AChE inhibitors.
-
Substituents on the piperazine ring, such as methoxyphenyl groups, can significantly enhance inhibitory activity. For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) showed 60% inhibition of AChE, which was more potent than the reference drug donepezil (40% inhibition).[5][6]
Carbonic Anhydrase (CA) Inhibition
Key SAR Insights for CA Inhibition:
-
Thiophene-2-sulfonamides are potent inhibitors of carbonic anhydrases.
-
Substitutions at the 4-position of the thiophene ring can modulate the inhibitory potency and selectivity for different CA isozymes.[7]
Quantitative Data on Enzyme Inhibition
Table 4: Inhibition of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) by Thiophene Derivatives [8]
| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |
| 1 | 447.28 | 309.44 | 0.28 |
| 2a | 643.19 | 512.87 | 1.24 |
| 2b | 712.54 | 634.12 | 2.56 |
| 2c | 834.67 | 789.43 | 3.11 |
| 2d | 956.32 | 899.12 | 3.87 |
| 2e | 1004.65 | 935.93 | 4.01 |
| 3 | 567.89 | 456.78 | 0.98 |
| 4 | 678.91 | 587.34 | 1.54 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are protocols for key experiments cited in the SAR studies of thiophene-2-carbonyl compounds.
Synthesis of Thiophene Derivatives via the Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient method for the synthesis of polysubstituted 2-aminothiophenes.
Caption: General workflow for the Gewald reaction.
Protocol:
-
A mixture of the appropriate ketone or aldehyde (10 mmol), activated nitrile (e.g., ethyl cyanoacetate or malononitrile) (10 mmol), and elemental sulfur (12 mmol) in a suitable solvent (e.g., ethanol, 30 mL) is prepared.
-
A basic catalyst (e.g., morpholine or triethylamine, 1.5 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (typically 2-6 hours), with the progress monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2-aminothiophene derivative.
MTT Assay for Anticancer Activity Screening
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-2-carbonyl compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Ellman's Method for Acetylcholinesterase Inhibition Assay
Ellman's method is a simple, rapid, and sensitive colorimetric method for determining the activity of acetylcholinesterase.
Protocol:
-
Reagent Preparation: A phosphate buffer (0.1 M, pH 8.0), DTNB solution (10 mM), and acetylthiocholine iodide (ATCI) solution (14 mM) are prepared.
-
Assay Mixture: In a 96-well plate, 140 µL of phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution (at various concentrations) are added to each well.
-
Enzyme Addition: 10 µL of acetylcholinesterase solution is added to each well, and the plate is incubated for 15 minutes at 25°C.
-
Reaction Initiation: The reaction is initiated by adding 10 µL of ATCI solution to each well.
-
Kinetic Measurement: The absorbance is measured kinetically at 412 nm for 5-10 minutes using a microplate reader.
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value is then calculated.
Logical Relationships in Structure-Activity Relationship
The development of potent thiophene-2-carbonyl compounds is guided by understanding the logical relationships between structural modifications and their impact on biological activity.
Caption: Logical flow of SAR for thiophene-2-carbonyls.
This logical flow illustrates that modifications to the core thiophene-2-carbonyl scaffold influence key physicochemical properties, which in turn dictate the biological activity. By systematically exploring these relationships, researchers can rationally design novel derivatives with improved therapeutic potential.
Conclusion
The thiophene-2-carbonyl scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into its structure-activity relationships has provided valuable insights for the rational design of potent and selective inhibitors for a range of biological targets. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, facilitating the continued exploration and optimization of this important class of compounds. Future work in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles and the exploration of novel biological targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line [mdpi.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors [mdpi.com]
- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a heterocyclic compound featuring a thiophene ring linked to a piperidine moiety, a structure ripe for exploration in drug discovery.[1] While direct pharmacological data on this specific molecule is limited, its structural motifs are present in a variety of biologically active agents. This guide synthesizes findings from structurally related thiophene-piperidine carboxamide derivatives to elucidate potential therapeutic targets and guide future research. The thiophene ring can engage in π-π stacking interactions with aromatic amino acid residues in protein targets, while the piperidine ring is capable of forming hydrogen bonds and ionic interactions.[1] The carboxylic acid on the piperidine ring and the carbonyl linker provide opportunities for synthetic modifications to explore structure-activity relationships.[1]
Potential Therapeutic Target Classes
Based on the bioactivities of analogous compounds, this compound may exhibit inhibitory action against several classes of enzymes and viral proteins.
Kinase Inhibition
Structurally similar thiophene carboxamides have demonstrated inhibitory activity against key kinases involved in cancer progression.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2] A series of novel thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[2] For instance, compound 14d from this series showed significant anti-proliferative activity against multiple cancer cell lines and inhibited VEGFR-2 with an IC50 of 191.1 nM.[2] The proposed mechanism involves the compound binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its downstream signaling cascade.
-
JAK2 Inhibition: Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a crucial role in the signaling of several cytokines and growth factors. Dysregulation of the JAK/STAT pathway is implicated in myeloproliferative neoplasms. Thiophene carboxamide derivatives have been developed as JAK2 inhibitors.[3]
Viral Entry and Replication Inhibition
The thiophene-piperidine scaffold has been explored for its antiviral properties.
-
Ebola Virus Entry Inhibition: Thiophene derivatives bearing a piperidine moiety have been identified as inhibitors of Ebola virus entry.[4] The piperidine group was found to be important for the antiviral activity.[4]
-
HIV-1 Reverse Transcriptase Inhibition: Piperidine-substituted thiophene[3,2-d]pyrimidine-based compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.
Neurological Enzyme Inhibition
-
Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the central nervous system that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease. A series of thiophene derivatives have been synthesized and evaluated as AChE inhibitors, with some compounds showing more potent inhibition than the reference drug donepezil.[5][6]
Quantitative Data for Structurally Related Compounds
The following table summarizes the inhibitory activities of representative thiophene-piperidine carboxamide derivatives against their respective targets.
| Compound Class | Target | Representative Compound | IC50 / EC50 | Cell Line / Assay Conditions | Reference |
| Thiophene-3-carboxamide | VEGFR-2 | Compound 14d | 191.1 nM | In vitro kinase assay | [2] |
| Thiophene carboxamide | JAK2 | Compound 24 | - | p-STAT5 inhibition model | [3] |
| Thiophene derivative | Ebola Virus Entry | Hit 1 | 5.91 µM | pEBOV pseudovirus assay | [4] |
| Piperidine-substituted thiophene[3,2-d]pyrimidine | HIV-1 WT RT | Compound 15a | 1.75 nM | MT-4 cells | [7] |
| Thiophene derivative | Acetylcholinesterase | Compound IIId | 60% inhibition (vs 40% for donepezil) | Ellman's method | [5][6] |
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
This protocol is adapted from studies on thiophene-3-carboxamide derivatives.[2]
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Procedure:
-
Add 10 µL of the test compound (various concentrations) to the wells of a 96-well plate.
-
Add 20 µL of VEGFR-2 enzyme solution to each well.
-
Initiate the reaction by adding 20 µL of a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
Calculate the IC50 values from the dose-response curves.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is based on the evaluation of thiophene derivatives as AChE inhibitors.[5][6]
-
Reagents and Materials: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), acetylcholinesterase (from electric eel), phosphate buffer (pH 8.0), test compounds.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of the test compound solution at different concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Caption: Workflow for Acetylcholinesterase inhibition assay.
Conclusion and Future Directions
The structural framework of this compound holds significant promise for the development of novel therapeutics. The analysis of its structural analogs suggests that it may act on a range of targets, including protein kinases, viral enzymes, and key enzymes in the central nervous system. Future research should focus on the synthesis and direct biological evaluation of this compound and its derivatives against the identified potential targets. High-throughput screening followed by detailed mechanistic studies will be crucial to validate these predictions and to determine the therapeutic potential of this chemical scaffold. Structure-activity relationship (SAR) studies will also be essential to optimize the potency and selectivity of these compounds.
References
- 1. This compound | 147636-34-8 | Benchchem [benchchem.com]
- 2. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Characterization of Novel Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] A thorough understanding of the physicochemical properties of novel piperidine derivatives is paramount for successful drug discovery and development, as these characteristics fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a comprehensive overview of the key physicochemical characterization techniques, experimental protocols, and data interpretation for novel piperidine derivatives.
Core Physicochemical Parameters and Data Presentation
The journey of a drug candidate from the laboratory to the clinic is significantly influenced by its physicochemical properties. For piperidine derivatives, the key parameters to evaluate include acid dissociation constant (pKa), lipophilicity (logP/logD), and solubility.
Table 1: Physicochemical Data of Representative Piperidine Derivatives
| Compound Class | Derivative Example | pKa | logP | Aqueous Solubility (mg/mL) | Reference |
|---|---|---|---|---|---|
| Piperidine-carboxylic Acids | Nipecotic acid derivatives | ~3.5-4.5 (COOH), ~9.5-10.5 (NH) | -1.0 to 1.5 | Variable, pH-dependent | [3] |
| Phenyl-substituted Piperidines | 1,3,3-trimethyl-2,6-diphenylpiperidin-4-yl 2-phenylprop-2-enoate | Not Reported | > 3.0 (Predicted) | Low | [1] |
| Piperidine-4-one Derivatives | 2,6-disubstituted piperidine-4-ones | Not Reported | Variable | Generally Low | [4] |
| Piperidine Salts | Piperidinium Sulfamethazinate | Not Applicable | Not Reported | Improved vs. Parent Drug |[5] |
Note: The data presented are illustrative and can vary significantly based on the specific substituents on the piperidine ring.
Key Experimental Protocols
Accurate and reproducible experimental data is the bedrock of physicochemical characterization. The following sections detail the standard methodologies for determining the crucial parameters for piperidine derivatives.
Determination of Acid Dissociation Constant (pKa)
The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.[3] For piperidine derivatives, which are often basic due to the nitrogen atom, potentiometric titration is a common and robust method.[3]
Methodology: Potentiometric Titration [3]
-
Sample Preparation: Accurately weigh and dissolve the piperidine derivative in deionized water or a suitable co-solvent to a known concentration (e.g., 1-5 mM).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the derivative.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. For derivatives with multiple ionizable groups (e.g., an additional carboxylic acid), multiple pKa values can be determined.[3]
Determination of Lipophilicity (logP/logD)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH), is a measure of a compound's ability to partition between an oily (non-polar) and an aqueous (polar) phase.[3] This property is crucial for predicting a drug's ability to cross biological membranes. The shake-flask method is the traditional and most reliable technique.[3]
Methodology: Shake-Flask Method for logD [3]
-
Phase Preparation: Pre-saturate n-octanol with an aqueous buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) and vice-versa.
-
Partitioning: Add a known amount of the piperidine derivative to a mixture of the pre-saturated n-octanol and aqueous buffer.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[3]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.[3]
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate logD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.[6] The thermodynamic solubility, which represents the true equilibrium solubility, is typically determined using the saturation shake-flask method.[7]
Methodology: Saturation Shake-Flask Method [7]
-
Sample Preparation: Add an excess amount of the solid piperidine derivative to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).[3]
-
Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Sample Processing: After equilibration, filter the suspension to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.
Spectroscopic and Structural Characterization
Beyond the core physicochemical parameters, a comprehensive characterization of novel piperidine derivatives involves a suite of spectroscopic and structural analysis techniques to confirm their identity, purity, and three-dimensional structure.
Table 2: Spectroscopic and Structural Characterization Techniques
| Technique | Purpose | Key Information Obtained |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure and confirmation of synthesis.[4][6][8] | 1H and 13C chemical shifts, coupling constants, and through-space correlations (NOESY) provide detailed information on the connectivity and stereochemistry of the piperidine ring and its substituents.[4][6][8][9] |
| Infrared (IR) Spectroscopy | Identification of functional groups.[4][6] | Characteristic absorption bands for N-H, C=O, C-N, and other functional groups present in the molecule.[4][6] |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition.[4][8] | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular formula.[4][8] |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure in the solid state.[1][10] | Precise bond lengths, bond angles, torsion angles, and the conformation of the piperidine ring (e.g., chair, boat).[1][10][11] Also reveals intermolecular interactions in the crystal lattice.[1] |
| Thermal Analysis (DSC, TGA) | Assessment of thermal stability and solid-state properties. | Melting point, decomposition temperature, and information on polymorphism and solvation states.[5] |
Visualizing Workflows and Pathways
Experimental Workflow for Physicochemical Characterization
The systematic characterization of a novel piperidine derivative follows a logical progression of experiments.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Antiviral Screening of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The global challenge of emerging and recurring viral diseases necessitates the continuous discovery and development of novel antiviral agents. Piperidine and thiophene derivatives have emerged as promising scaffolds in medicinal chemistry, with numerous analogues demonstrating potent activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and coronaviruses.[1][2][3][4][5][6] This document provides a detailed framework for the evaluation of the antiviral potential of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid , a compound belonging to this promising class of molecules.
While specific antiviral data for this compound is not extensively published, the protocols outlined herein are based on established methodologies for screening related piperidine and thiophene-containing compounds.[1][2][3][7] These guidelines will enable researchers to systematically assess its efficacy and cytotoxicity, laying the groundwork for further preclinical development.
Compound Profile
| Compound Name | This compound |
| IUPAC Name | 1-(thiophene-2-carbonyl)piperidine-4-carboxylic acid |
| Molecular Formula | C11H13NO3S |
| Molecular Weight | 239.29 g/mol |
| Structure |
|
| Rationale for Antiviral Screening | Belongs to the piperidine and thiophene class of compounds, which have shown broad-spectrum antiviral activities.[1][2][3][4][5][6][8] |
General Experimental Workflow
The overall process for evaluating the antiviral activity of the target compound is depicted in the workflow diagram below. This multi-step approach begins with determining the compound's toxicity, followed by primary antiviral screening and subsequent secondary assays to confirm activity and elucidate the mechanism of action.
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
Objective: To determine the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) for influenza, Vero for Herpes Simplex Virus (HSV), Human Foreskin Fibroblasts (HFFs) for Cytomegalovirus (CMV)).[2][7]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
Procedure:
-
Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined from the dose-response curve.
Plaque Reduction Assay Protocol
Objective: To determine the concentration of the compound that inhibits virus-induced plaque formation by 50%, expressed as the 50% effective concentration (EC50).
Materials:
-
Confluent host cell monolayers in 6-well plates.
-
Virus stock of known titer (e.g., Influenza A/H1N1, HSV-1).
-
This compound.
-
Minimum Essential Medium (MEM) with 2% FBS.
-
Agarose or methylcellulose overlay.
-
Crystal violet staining solution.
Procedure:
-
Wash the confluent cell monolayers with PBS.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
During incubation, prepare serial dilutions of the test compound in MEM.
-
After the virus adsorption period, remove the inoculum and wash the cells with PBS.
-
Overlay the cell monolayers with the compound dilutions mixed with an equal volume of 1.2% agarose or 2% methylcellulose.
-
Incubate the plates at 37°C in a 5% CO2 incubator until visible plaques develop (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for the antiviral screening of this compound against two representative viruses.
Table 1: Cytotoxicity and Antiviral Activity against Influenza A/H1N1 in MDCK Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 15.2 | >6.6 |
| Oseltamivir (Control) | >100 | 0.8 | >125 |
Table 2: Cytotoxicity and Antiviral Activity against Herpes Simplex Virus-1 (HSV-1) in Vero Cells
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | >100 | 25.8 | >3.9 |
| Acyclovir (Control) | >100 | 1.5 | >66.7 |
Mechanism of Action (MoA) Studies
Should the compound exhibit a favorable selectivity index, further studies can be conducted to elucidate its mechanism of action.
Time-of-Addition Assay
This assay helps to determine at which stage of the viral replication cycle the compound exerts its inhibitory effect.[3]
Brief Protocol:
-
Infect cells with the virus.
-
Add a fixed, inhibitory concentration of the compound at various time points before, during, and after infection.
-
After a single replication cycle, harvest the supernatant and quantify the viral yield.
-
A significant reduction in viral titer when the compound is added at specific time points will indicate the targeted stage of the viral life cycle.
Conclusion
The protocols and framework provided in these application notes offer a comprehensive starting point for the antiviral evaluation of This compound . By systematically assessing its cytotoxicity and antiviral efficacy against a panel of viruses, researchers can determine the potential of this compound as a lead for the development of new antiviral therapies. The modular nature of these assays allows for adaptation to specific viruses and cell lines, ensuring broad applicability in the field of antiviral drug discovery.
References
- 1. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
Protocol for Enzymatic Inhibition Assay with Thiophene Derivatives: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting enzymatic inhibition assays using thiophene derivatives. This document outlines the necessary materials, a detailed step-by-step procedure, data analysis methods, and includes quantitative data for a selection of thiophene-based inhibitors. Furthermore, it provides visualizations of the experimental workflow and a relevant signaling pathway to aid in the understanding and implementation of these assays.
Introduction
Thiophene and its derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry due to their diverse pharmacological activities.[1] Many of these biological effects stem from the ability of thiophene-containing molecules to inhibit specific enzymes, making them attractive candidates for drug development.[2] Accurate and reproducible enzymatic inhibition assays are therefore crucial for the characterization and optimization of these potential therapeutic agents.
This protocol describes a generalized method for determining the inhibitory potential of thiophene derivatives against a target enzyme. The assay is based on monitoring the enzymatic reaction in the presence and absence of the inhibitor and quantifying the extent of inhibition.
Materials and Reagents
-
Thiophene Derivative Stock Solution: Dissolve the thiophene derivative in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Target Enzyme: A purified or partially purified preparation of the enzyme of interest.
-
Substrate: The specific substrate for the target enzyme.
-
Assay Buffer: A buffer solution that provides the optimal pH and ionic strength for the enzyme's activity. The composition of the buffer will vary depending on the specific enzyme being assayed.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme to validate the assay.
-
96-well Microplates: Clear, black, or white plates depending on the detection method (absorbance, fluorescence, or luminescence, respectively).
-
Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence at the appropriate wavelengths.
-
Pipettes and Tips: For accurate liquid handling.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific enzymes and thiophene derivatives.
Preparation of Reagents
-
Thiophene Derivative Dilutions: Prepare a series of dilutions of the thiophene derivative stock solution in the assay buffer. The final concentrations should typically span a range that allows for the determination of the IC50 value (e.g., from nanomolar to micromolar concentrations). Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Enzyme Solution: Dilute the enzyme stock in cold assay buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the substrate solution in the assay buffer at a concentration appropriate for the assay (often at or near the Michaelis constant, Km, of the enzyme).
Assay Procedure
-
Enzyme and Inhibitor Pre-incubation: In a 96-well microplate, add a small volume of the diluted thiophene derivative solutions to the appropriate wells. Add the enzyme solution to all wells except the blank controls. A vehicle control (containing the same concentration of DMSO as the test compounds) and a positive control inhibitor should be included. Allow the plate to incubate for a specific period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Detection: Immediately place the microplate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals for a predetermined duration. The rate of the reaction is determined from the linear phase of the progress curve.
Data Analysis
-
Calculate the Percentage of Inhibition: The percentage of enzyme inhibition for each concentration of the thiophene derivative is calculated using the following formula:
-
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The inhibitory activities of thiophene derivatives are typically reported as IC50 values. The following tables summarize the IC50 values for a selection of thiophene derivatives against various enzymes.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Thiophene Derivatives
| Thiophene Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | 67.24 |
| Celecoxib (Reference) | COX-2 | 0.42 | 33.8 |
Data sourced from a study on selective COX-2 inhibitors.[3]
Table 2: Inhibition of c-Jun N-Terminal Kinase 1 (JNK1) by Thiophene-3-carboxamide Derivatives
| Compound | IC50 (µM) |
| 7 | 3.6 |
| 8 | 5.9 |
| 18 | 2.7 |
| 19 | 1.8 |
| 25 | 1.32 |
| 26 | 1.4 |
| 27 | 2.6 |
| 38 | 2.6 |
| 39 | 5.7 |
Data from a structure-activity relationship study of thiophene-3-carboxamide derivatives as JNK1 inhibitors.[4]
Table 3: Inhibition of Acetylcholinesterase (AChE) by Thiophene Chalcone-Coumarin Derivatives
| Compound | IC50 (µM) |
| 23a | 1.296 ± 0.031 |
| 23b | 0.985 ± 0.025 |
| 23c | 0.764 ± 0.021 |
| 23d | 0.611 ± 0.018 |
| 23e | 0.420 ± 0.019 |
| 23f | 0.873 ± 0.023 |
| 23g | 1.112 ± 0.028 |
| 23h | 0.534 ± 0.017 |
| Galantamine (Reference) | 1.142 ± 0.027 |
Data from a study on novel thiophene chalcone-coumarin derivatives as acetylcholinesterase inhibitors.[5]
Table 4: Inhibition of Various Kinases by Thiophene Derivatives
| Thiophene Derivative | Target Kinase | IC50 (µM) |
| Compound 5 | FLT3 | 32.435 ± 5.5 |
| Compound 8 | FLT3 | 40.55 ± 6.3 |
| Compound 9b | FLT3 | 39.61 ± 4.6 |
| Compound 10 | FLT3 | 40.04 ± 5.5 |
| BZA09 | (Antiproliferative) | 2.73 |
| UD19 | (Antiproliferative) | 7.2 |
| BU17 | (Antiproliferative) | 9.00 |
Data compiled from studies on tyrosine kinase inhibitors and antiproliferative activities of thiophene derivatives.[2][6]
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic inhibition assay.
Generic Kinase Signaling Pathway
Many thiophene derivatives act as kinase inhibitors. The following diagram depicts a simplified, generic kinase signaling pathway and illustrates the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thiophene Chalcones-Coumarin as acetylcholinesterase inhibitors: Design, synthesis, biological evaluation, molecular docking, ADMET prediction and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential therapeutic applications of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a heterocyclic compound incorporating both a thiophene and a piperidine moiety. Drawing upon structure-activity relationships of analogous compounds, this document outlines potential biological activities, relevant screening protocols, and illustrative data.
Potential Therapeutic Applications
The chemical scaffold of this compound suggests potential for interaction with various biological targets, drawing parallels from research on related thiophene and piperidine derivatives. The thiophene ring is a well-established pharmacophore found in numerous FDA-approved drugs and is associated with a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Similarly, the piperidine ring is a prevalent structural motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and serving as a scaffold for interaction with diverse biological targets.
Anticancer Activity
Thiophene-carboxamide derivatives have been investigated as potential anticancer agents. Some have been shown to act as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor. The thiophene ring's aromaticity can play a crucial role in binding interactions within the colchicine-binding site of tubulin.
Hypothesized Mechanism of Action: Disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.
Anti-inflammatory Activity
Thiophene derivatives have demonstrated anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The N-acyl piperidine scaffold can also contribute to interactions with inflammatory targets.
Hypothesized Mechanism of Action: Inhibition of key inflammatory mediators, potentially through the modulation of signaling pathways like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Kinase Inhibition
The thiophene-carboxamide scaffold has been identified as a core structure in the development of kinase inhibitors. For instance, derivatives have been shown to inhibit c-Jun N-terminal kinase (JNK), a key player in cellular responses to stress, inflammation, and apoptosis.
Hypothesized Mechanism of Action: Competitive inhibition of ATP binding to the kinase domain of enzymes like JNK, thereby modulating downstream signaling pathways involved in cell proliferation and survival.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential biological activities of this compound.
Synthesis of this compound
This protocol describes a general method for the N-acylation of piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid
-
Thiophene-2-carbonyl chloride
-
Triethylamine (NEt₃) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 10 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thiophene-2-carbonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl (2x).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
JNK1 Kinase Inhibition Assay
This is a biochemical assay to measure the direct inhibition of JNK1 kinase activity.
Materials:
-
Recombinant human JNK1 enzyme
-
JNKtide (substrate peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing JNK1 enzyme, JNKtide, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic animal model to assess acute anti-inflammatory activity.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
This compound suspension
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the control group.
Quantitative Data
Disclaimer: As of the date of this document, there is no publicly available experimental data for this compound. The following tables present representative data from structurally related compounds to illustrate the potential range of activities that could be observed in the aforementioned assays.
Table 1: Representative Anticancer Activity of Thiophene-Carboxamide Analogs
| Compound ID | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Analog A | Hep3B | MTT | 5.46 | [1] |
| Analog B | A549 | MTT | 1.43 | [2] |
| Analog C | HCT116 | MTT | 4.82 | [2] |
Table 2: Representative Kinase Inhibitory Activity of Thiophene-Carboxamide Analogs
| Compound ID | Kinase Target | Assay Type | IC₅₀ (nM) | Reference |
| Analog D | EGFR | Biochemical | 42.3 | [2] |
Hypothesized Signaling Pathway
Based on the potential anti-inflammatory and anticancer activities, a plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway.
These application notes are intended to serve as a guide for initiating research into the medicinal chemistry applications of this compound. The provided protocols and hypothesized mechanisms are based on the current understanding of related chemical structures and should be adapted and validated for specific experimental conditions.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Scaffolds from Piperidine-4-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from the versatile starting material, piperidine-4-carboxylic acid. This scaffold is a key building block in medicinal chemistry due to its prevalence in many biologically active molecules. The following sections detail synthetic routes to diverse chemical entities, including N-substituted analogs, amide derivatives, and spirocyclic systems, with potential applications in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases.
I. Synthesis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives
A common and effective strategy to explore the chemical space around the piperidine-4-carboxylic acid core is through N-substitution. The secondary amine of the piperidine ring offers a reactive handle for the introduction of a wide variety of functional groups, influencing the physicochemical properties and biological activity of the resulting compounds. A key intermediate in many of these synthetic routes is N-Boc-piperidine-4-carboxylic acid, where the Boc (tert-butyloxycarbonyl) group serves as a protecting group for the piperidine nitrogen.
Experimental Protocol 1: Synthesis of N-Boc-piperidine-4-carboxylic acid[1][2]
This protocol describes the protection of the piperidine nitrogen with a Boc group.
Materials:
-
Piperidine-4-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in a mixture of 1N aqueous NaOH and tert-butanol at 0 °C.[1]
-
Slowly add di-tert-butyl dicarbonate to the solution over a period of 30 minutes while maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to stir overnight at room temperature.
-
Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[1]
II. Synthesis of Piperidine-4-Carboxamide Derivatives
The carboxylic acid moiety of piperidine-4-carboxylic acid is readily converted to an amide, a common functional group in many pharmaceutical agents. This transformation allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol 2: General Procedure for Amide Coupling[3]
This protocol outlines a general method for the synthesis of piperidine-4-carboxamide derivatives.
Materials:
-
N-Boc-piperidine-4-carboxylic acid
-
Substituted amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-piperidine-4-carboxylic acid in DCM, add the desired substituted amine, EDC·HCl (1.1 eq), and DMAP (0.2 eq).
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere overnight.
-
Partition the reaction mixture between DCM and 5% NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-piperidine-4-carboxamide derivative.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.
Quantitative Data for Synthesized Piperidine-4-Carboxamide Derivatives
| Compound ID | R Group (Amine) | Yield (%) | Biological Target/Activity | Reference |
| 1 | 4-amino-N-Boc piperidine | 42.8 (2 steps) | sEH Inhibitor Intermediate | [3] |
| 2 | 2-(Trifluoromethyl)benzylamine | 32.2 | sEH Inhibitor | [3] |
| 3 | Sulfonamide derivatives | - | Dopamine Reuptake Inhibitor, Analgesic | [4] |
| 4 | Benzoyl derivatives | - | Antimicrobial | [3] |
III. Synthesis of Spirocyclic Piperidines
Spirocyclic scaffolds are of increasing interest in drug discovery as they introduce three-dimensionality, which can lead to improved pharmacological properties. Piperidine-4-carboxylic acid can serve as a precursor for the synthesis of various spiro-piperidine derivatives.
Experimental Protocol 3: Synthesis of a Spiro[piperidine-4,5'-oxazolidin]-2'-one Derivative
This protocol is a representative example of constructing a spiro-oxazolidinone ring onto the piperidine core.
Materials:
-
N-Boc-piperidine-4-one
-
Aniline
-
Sodium triacetoxyborohydride (STAB)
-
Propionyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1,4-Dioxane
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Acetonitrile
-
Cesium carbonate
Procedure:
-
Reductive Amination: Dissolve N-Boc-4-piperidinone and aniline in DCM and cool in an ice bath. Add STAB portion-wise and stir the mixture overnight, allowing it to warm to room temperature. Work up with aqueous NaOH and extract with DCM to obtain tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[5]
-
Amide Formation: Dissolve the product from step 1 in DCM and add triethylamine, followed by the dropwise addition of propionyl chloride. Stir at room temperature to yield tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.
-
Boc Deprotection: Dissolve the product from step 2 in 1,4-dioxane and add 4M aqueous HCl. Stir at room temperature for 4 hours. Neutralize with 2M aqueous NaOH and extract with DCM to yield N-phenyl-N-(piperidin-4-yl)propionamide.[5]
-
N-Alkylation: Mix the product from step 3 with 2-bromoethyl benzene and cesium carbonate in acetonitrile and stir at 80 °C overnight to yield the final spirocyclic precursor.
IV. Multicomponent Reactions for the Synthesis of Dihydropyridinones
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. Piperidine derivatives can be utilized in MCRs to generate diverse heterocyclic scaffolds.
Experimental Protocol 4: Pseudo Five-Component Synthesis of Piperidine Derivatives[6]
This protocol describes a one-pot synthesis of highly functionalized piperidine derivatives.
Materials:
-
Aromatic aldehyde
-
Aniline
-
Alkyl acetoacetate
-
Catalyst (e.g., [TMBSED][OMs]₂)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, aniline, and alkyl acetoacetate in ethanol.
-
Add a catalytic amount of [TMBSED][OMs]₂.
-
Reflux the reaction mixture and monitor the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.
V. Visualizations of Synthetic Pathways and Biological Mechanisms
Synthetic Workflow Diagrams
Caption: General synthetic routes from piperidine-4-carboxylic acid.
Biological Signaling Pathway Diagrams
Caption: Mechanism of action of dopamine reuptake inhibitors.[6][7][8][9][10]
Caption: Inhibition of the steroid 5α-reductase signaling pathway.[11][12][13][14][15]
Caption: Inhibition of glutaminyl cyclase in Alzheimer's disease pathology.[16][17][18][19][20]
Caption: Inhibition of the menaquinone biosynthesis pathway in M. tuberculosis.[21][22][23][24]
References
- 1. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are Dopamine reuptake inhibitors and how do they work? [synapse.patsnap.com]
- 8. How Do Dopamine Reuptake Inhibitor Antidepressants Work? Drug Class, Side Effects & Uses [rxlist.com]
- 9. americanaddictioncenters.org [americanaddictioncenters.org]
- 10. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are SRD5A1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of Glutaminyl Cyclase as a Promising Drug Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased glutaminyl cyclase expression in peripheral blood of Alzheimer's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased glutaminyl cyclase activity in brains of Alzheimer's disease individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target [mdpi.com]
- 20. Glutaminyl cyclase contributes to the formation of focal and diffuse pyroglutamate (pGlu)-Aβ deposits in hippocampus via distinct cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. Menaquinone Synthesis is Critical for Maintaining Mycobacterial Viability During Exponential Growth and Recovery from Non-Replicating Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Energy Metabolism and Drug Efflux in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-(thiophene-2-carbonyl)-piperidine-4-carboxylic acid analogs. This class of compounds holds significant potential for modulating the activity of various biological targets, particularly G-protein coupled receptors (GPCRs). The following sections outline the rationale for screening these analogs and provide step-by-step protocols for key HTS assays.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry. The thiophene ring can act as a bioisostere for a phenyl ring, potentially improving metabolic stability and binding affinity. The piperidine core provides a three-dimensional structure that can be functionalized to explore structure-activity relationships (SAR), while the carboxylic acid group can serve as a key interaction point with biological targets or be modified to modulate physicochemical properties. High-throughput screening of analogs based on this scaffold is a critical step in identifying lead compounds for drug discovery programs targeting a wide array of diseases.
Data Presentation: Representative Biological Activities
The following tables summarize representative quantitative data for thiophene-piperidine analogs from published studies. This data illustrates the potential potency and efficacy of this compound class against various biological targets.
Table 1: Antiviral Activity of Piperidine-Substituted Thiophene Analogs against HIV-1
| Compound ID | Target | EC₅₀ (nM)[1] | CC₅₀ (nM)[1] | Selectivity Index (SI)[1] |
| 15a | HIV-1 WT | 1.75 | >10000 | >5714 |
| 15a | HIV-1 L100I | 2.84 | >10000 | >3521 |
| 15a | HIV-1 K103N | 1.27 | >10000 | >7874 |
| 15a | HIV-1 Y181C | 5.38 | >10000 | >1859 |
| ETR (Etravirine) | HIV-1 WT | 2.81 | >10000 | >3559 |
EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 2: Ebola Virus Entry Inhibition by Thiophene Derivatives
| Compound ID | Target | EC₅₀ (µM)[2] | CC₅₀ (µM)[2] | Selectivity Index (SI)[2] |
| Analog 1 | pEBOV | 5.91 | >100 | >16.9 |
| Analog 2 | pEBOV | >100 | >100 | - |
| Analog 3 | pEBOV | 4.87 | >100 | >20.5 |
pEBOV: Ebola virus pseudotype. EC₅₀: 50% effective concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).
Table 3: Antiproliferative Activity of N-Arylpiperidine-3-carboxamide Derivatives
| Compound ID | Cell Line | IC₅₀ (µM)[3] | EC₅₀ (µM) for Senescence[3] |
| Hit 1 | A375 | 0.88 | 1.24 |
| Analog 21 | A375 | 0.55 | 0.98 |
| Analog 29 | A375 | >10 | >10 |
| Analog 32 | A375 | 0.49 | 0.76 |
IC₅₀: 50% inhibitory concentration. EC₅₀: 50% effective concentration.
Experimental Protocols
Detailed methodologies for key HTS experiments are provided below. These protocols are designed to be adaptable for the screening of this compound analog libraries against GPCRs and other relevant targets.
Protocol 1: Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity of test compounds for a specific GPCR.
1. Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target GPCR
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
Test compounds (this compound analogs) dissolved in DMSO
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add assay buffer, radiolabeled ligand at a concentration close to its Kd, and either a test compound, assay buffer (for total binding), or the non-specific binding control.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[4]
Protocol 2: Cell-Based Calcium Flux Assay
This protocol is suitable for identifying compounds that modulate GPCRs coupled to the Gαq signaling pathway, which results in an increase in intracellular calcium.
1. Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the target GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Known agonist and antagonist for the target GPCR (for positive and negative controls)
-
Test compounds dissolved in DMSO
-
384-well black-wall, clear-bottom microplates
-
A fluorescence imaging plate reader (e.g., FLIPR)
2. Procedure:
-
Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
During incubation, prepare a compound plate containing serial dilutions of the test compounds, agonist, and antagonist in assay buffer.
-
After incubation, wash the cell plate with assay buffer to remove excess dye.
-
Place the cell plate and the compound plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate and continue to record the fluorescence intensity over time (typically 1-3 minutes).
3. Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonists, calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).
-
For antagonists, the assay is run in the presence of a fixed concentration of an agonist, and the IC₅₀ value is determined.
Protocol 3: Luciferase Reporter Gene Assay
This assay is used to screen for compounds that modulate GPCR signaling pathways that lead to the activation of a specific transcription factor and subsequent expression of a reporter gene (luciferase).
1. Materials:
-
Cells stably co-transfected with the target GPCR and a reporter construct (e.g., a promoter with response elements for a specific transcription factor driving luciferase expression).
-
Cell culture medium.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (containing luciferin substrate and cell lysis buffer).
-
White, opaque 96- or 384-well microplates.
-
A luminometer.
2. Procedure:
-
Seed the transfected cells into the microplates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or control ligands.
-
Incubate the plates for a period sufficient to allow for gene expression (e.g., 4-6 hours).
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well. This will lyse the cells and provide the substrate for the luciferase enzyme.
-
Incubate for a few minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence in each well using a luminometer.[5]
3. Data Analysis:
-
The intensity of the luminescent signal is proportional to the level of luciferase expression and, therefore, the activation of the signaling pathway.
-
For agonists, calculate the EC₅₀ value from the dose-response curve.
-
For antagonists, the assay is performed in the presence of an agonist, and the IC₅₀ value is determined.
Mandatory Visualizations
dot
Caption: High-Throughput Screening Workflow.
dot
Caption: Calcium Flux Assay Workflow.
dot
Caption: GPCR Gαq Signaling Pathway.
References
- 1. Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Thiophene-Piperidine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxicity of novel thiophene-piperidine derivatives. This document outlines standardized cell-based assays to assess the compound's effects on cell viability, membrane integrity, and potential mechanisms of cell death, including apoptosis. The provided protocols are established methods for cytotoxicity screening and can be adapted for high-throughput applications.
Introduction to Thiophene-Piperidine Cytotoxicity
Thiophene and piperidine scaffolds are prevalent in medicinal chemistry and are components of many biologically active compounds.[1][2] Thiophene derivatives have demonstrated a range of pharmacological activities, including anticancer effects.[3][4] Their cytotoxic mechanisms often involve inducing apoptosis through the intrinsic pathway, characterized by mitochondrial depolarization, generation of reactive oxygen species (ROS), and activation of caspases.[3][5][6] Some thiophene-containing molecules also function as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8] Similarly, piperidine derivatives are known to exhibit significant biological activities, including the modulation of critical signaling pathways and induction of apoptosis in cancer cells.[1][9] The combination of these two moieties in a single chemical entity presents a promising avenue for the development of novel cytotoxic agents.
Key Cell-Based Assays for Cytotoxicity Evaluation
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of thiophene-piperidine compounds.
-
MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.[3][8] It is a reliable indicator of cytotoxicity resulting from compromised membrane integrity.
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death, specific assays are employed:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.[11] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, typically in late apoptosis or necrosis.[12] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[13] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[4]
-
Data Presentation: Cytotoxicity of Thiophene and Piperidine Derivatives
The following tables summarize the cytotoxic activity of various thiophene and piperidine derivatives against a selection of human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
Table 1: Cytotoxicity (IC50/GI50 in µM) of Selected Thiophene Derivatives
| Compound Class | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Thiophene Derivative (F8) | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.805 - 3.05 | [3] |
| Thiophene-carboxamide (18i) | A549 | Lung | 1.43 ± 0.08 | [14] |
| Thiophene-carboxamide (17i) | HCT116 | Colon | 4.82 ± 0.80 | [14] |
| Benzo[b]thiophene Derivative | K562 | Leukemia | Submicromolar range | [7] |
| 2-Anilino-3-aroylquinoline (7f) | A549 | Lung | 2.04 | [15] |
Table 2: Cytotoxicity (IC50/GI50 in µM) of Selected Piperidine Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [1] |
| DTPEP | MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [1] |
| Compound 17a | PC3 | Prostate | 0.81 | [1] |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [16] |
| Compound 16 | HT29 | Colon | 4.1 (GI50, µg/mL) | [16] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard procedures for determining cell viability.[10]
Materials:
-
Thiophene-piperidine compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-piperidine compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH Cytotoxicity Assay
This protocol provides a method for assessing cytotoxicity by measuring LDH release from damaged cells.[3][8]
Materials:
-
Thiophene-piperidine compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a new 96-well plate and then adding the LDH reaction mixture.
-
Incubation: Incubate the reaction plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[11][12]
Materials:
-
Thiophene-piperidine compound stock solution (in DMSO)
-
6-well plates
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the thiophene-piperidine compound at various concentrations for the desired time. Include appropriate controls.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Staining: Wash the cells with cold PBS and then resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+) Quantify the percentage of cells in each quadrant.
-
Visualization of Potential Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate potential signaling pathways and mechanisms through which thiophene-piperidine compounds may exert their cytotoxic effects.
Caption: Workflow for assessing thiophene-piperidine cytotoxicity.
Caption: Intrinsic apoptosis pathway induced by thiophene-piperidines.
Caption: Microtubule disruption by thiophene-piperidines.
Caption: Kinase inhibition pathway by thiophene-piperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 5-pyrrolopyridinyl-2-thiophenecarboxamides as potent AKT kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in Fragment-Based Drug Design: A Hypothetical Case Study
Disclaimer: As of December 2025, a specific and detailed public record of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid being used as a starting fragment in a successfully published fragment-based drug design (FBDD) campaign could not be identified. Therefore, the following application notes and protocols are presented as a representative, hypothetical case study to illustrate the potential application of this fragment in FBDD for educational and research purposes. The data and specific experimental details are illustrative and based on established principles of FBDD.
Application Notes
Introduction
This compound is a valuable fragment for fragment-based drug design (FBDD) due to its desirable physicochemical properties. It possesses a molecular weight of 239.29 g/mol , a calculated LogP of approximately 1.5, and contains key pharmacophoric features: a hydrogen bond acceptor (carbonyl), a hydrogen bond donor (carboxylic acid), a hydrophobic thiophene ring, and a rigid piperidine scaffold. These characteristics make it an excellent starting point for developing potent and selective inhibitors for a variety of protein targets.
Hypothetical Target: Human Serine/Threonine Kinase XYZ
For the purpose of this case study, we will consider the hypothetical Human Serine/Threonine Kinase XYZ (STK-XYZ) as the biological target. STK-XYZ is implicated in a cancer-related signaling pathway, making it an attractive target for therapeutic intervention. The goal is to develop a potent and selective inhibitor of STK-XYZ using an FBDD approach, starting with the identification of initial fragment hits.
Fragment Screening and Hit Identification
A library of small molecule fragments was screened against the kinase domain of STK-XYZ using a primary biophysical assay, such as Surface Plasmon Resonance (SPR) or a Thermal Shift Assay (TSA). This compound was identified as a promising hit, demonstrating weak but measurable binding to the target protein.
Data Presentation
Table 1: Initial Fragment Screening and Hit Validation
| Fragment ID | Chemical Structure | Screening Method | Binding Affinity (KD) | Ligand Efficiency (LE) |
| F01 | This compound | SPR | 250 µM | 0.35 |
| F02 | ... | ... | >1 mM | - |
| F03 | ... | ... | 800 µM | 0.28 |
Table 2: Structure-Activity Relationship (SAR) of Analogs
Following the identification of the initial hit, a series of analogs were synthesized to explore the structure-activity relationship and improve binding affinity.
| Compound ID | Modification from F01 | IC50 (µM) | Fold Improvement |
| F01 | - | >100 | - |
| A01 | Methyl ester of carboxylic acid | 55 | ~2x |
| A02 | Amidation of carboxylic acid with methylamine | 25 | ~4x |
| A03 | Substitution at the 5-position of the thiophene ring with a methyl group | 15 | ~7x |
| A04 | Substitution at the 5-position of the thiophene ring with a chloro group | 5 | ~20x |
Experimental Protocols
Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)
-
Immobilization of STK-XYZ:
-
Recombinantly express and purify the kinase domain of STK-XYZ.
-
Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject STK-XYZ (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve an immobilization level of approximately 10,000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Fragment Binding Analysis:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a dilution series of the fragment in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) with concentrations ranging from 1 µM to 500 µM.
-
Inject the fragment solutions over the immobilized STK-XYZ surface and a reference flow cell.
-
Monitor the change in response units (RU) over time.
-
Regenerate the sensor surface between injections with a short pulse of a mild regeneration buffer (e.g., 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
Protocol 2: Synthesis of Analog A02
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Amidation:
-
Cool the reaction mixture to 0°C.
-
Add a solution of methylamine (2.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog (A02).
-
Mandatory Visualization
Application Notes and Protocols for the Quantification of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the quantitative analysis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in various matrices. Due to the absence of established and validated public methods for this specific analyte, this guide outlines a robust analytical approach utilizing High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique is highly sensitive and selective, making it ideal for the quantification of novel chemical entities in complex mixtures such as biological fluids or reaction mixtures. The proposed method is based on established principles for the analysis of similar carboxylic acid and piperidine-containing compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for a variety of studies, including pharmacokinetic assessments, in vitro metabolism assays, and chemical synthesis optimization. The analytical method detailed herein provides a framework for achieving reliable quantification.
Proposed Analytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique for the quantification of this compound due to its superior sensitivity and specificity compared to other methods like HPLC-UV. The method involves chromatographic separation of the analyte from the sample matrix followed by detection and quantification using a tandem mass spectrometer.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below.
Caption: Experimental workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., a stable isotope-labeled version of the analyte or a related molecule.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or appropriate liquid-liquid extraction solvents (e.g., ethyl acetate).
2.2.2. Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix and remove interferences.
Protocol for Plasma Samples (using SPE):
-
Spike 100 µL of plasma with the internal standard solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.2.3. LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to determine the optimal ionization. Given the carboxylic acid moiety, negative ion mode is likely to be more sensitive.
-
Multiple Reaction Monitoring (MRM) Transitions: These will need to be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. A hypothetical MRM transition is provided in the data table below.
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes the expected quantitative performance characteristics of this proposed LC-MS/MS method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
| Analyte MRM Transition (Hypothetical) | m/z 238.1 -> 110.0 (Negative Ion Mode) |
| Internal Standard MRM Transition (Hypothetical) | To be determined based on IS selection |
Alternative Method: HPLC-UV
For applications where the sensitivity of LC-MS/MS is not required, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection can be employed. The thiophene ring in the analyte's structure should provide a suitable chromophore for UV detection.
Experimental Workflow for HPLC-UV
Caption: Experimental workflow for the quantification of this compound using HPLC-UV.
Detailed Experimental Protocol for HPLC-UV
3.2.1. Sample Preparation For cleaner samples like those from chemical synthesis, a simple "dilute and shoot" approach is often sufficient.
-
Accurately weigh a portion of the reaction mixture or sample.
-
Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
3.2.2. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The maximum absorbance wavelength (λmax) should be determined by scanning a standard solution. Based on the thiophene moiety, a λmax in the range of 250-280 nm is expected.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C.
Expected Quantitative Data for HPLC-UV
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | ~ 0.1 µg/mL |
| Upper Limit of Quantification (ULOQ) | ~ 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% recovery) | 98-102% |
Conclusion
The protocols outlined in this document provide a comprehensive starting point for the development of robust and reliable analytical methods for the quantification of this compound. The choice between LC-MS/MS and HPLC-UV will depend on the specific requirements of the application, particularly the desired sensitivity and the complexity of the sample matrix. For trace-level quantification in biological matrices, LC-MS/MS is the superior technique. For the analysis of purer samples from chemical synthesis, HPLC-UV offers a simpler and more cost-effective solution. Method validation should always be performed to ensure the reliability of the generated data.
Application Notes and Protocols: Derivatization of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic Acid for Improved Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid is a versatile scaffold in medicinal chemistry, combining the favorable pharmacological properties of both the thiophene and piperidine moieties. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The piperidine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties. Derivatization of the carboxylic acid group of this parent molecule into amides is a common strategy to explore structure-activity relationships (SAR) and enhance therapeutic potency. This document provides detailed protocols for the synthesis of such derivatives and presents data on the potency of analogous compounds, illustrating the potential for potency improvement through chemical modification.
Data Presentation: Potency of Thiophene Carboxamide Derivatives
Table 1: In Vitro Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives (2a–2e) on Various Cell Lines. [1][2]
| Compound ID | R Group (Substituent on N-phenyl ring) | Hep3B IC50 (µM) | B16-F1 IC50 (µM) | Colo205 IC50 (µM) | HepG2 IC50 (µM) | CaCo-2 IC50 (µM) | HeLa IC50 (µM) | MCF7 IC50 (µM) |
| 2a | H | >300 | >300 | >300 | >300 | >300 | >300 | >300 |
| 2b | 4-OCH3 | 5.46 | 28.32 | 45.31 | 33.11 | 65.32 | 21.45 | 38.65 |
| 2c | 4-F | 15.21 | 55.43 | 78.98 | 65.43 | 98.76 | 43.21 | 65.43 |
| 2d | 4-Cl | 8.85 | 35.67 | 54.32 | 42.19 | 78.98 | 29.87 | 49.87 |
| 2e | 4-Br | 12.58 | 48.76 | 67.87 | 55.43 | 89.12 | 38.76 | 59.32 |
Data is illustrative of the potency variations due to substitutions on a thiophene carboxamide scaffold.
Experimental Protocols
Protocol 1: Synthesis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxamide Derivatives via EDC/HOBt Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound and various primary or secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC-HCl (1.5 eq) portion-wise to the cooled mixture, followed by the dropwise addition of DIPEA or TEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol outlines the procedure to determine the cytotoxic effects and IC50 values of the synthesized derivatives against a panel of human cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Materials:
-
Synthesized thiophene carboxamide derivatives
-
Human cancer cell lines (e.g., Hep3B, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of each synthesized derivative in DMSO (e.g., 10 mM). Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for another 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTS Assay: Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37 °C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Mandatory Visualization
Signaling Pathway
Many thiophene carboxamide derivatives have been found to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the STAT3 signaling pathway, which is often constitutively activated in many cancers.
Caption: STAT3 signaling pathway and the inhibitory action of thiophene carboxamide derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of novel 1-(Thiophene-2-carbonyl)-piperidine-4-carboxamide derivatives.
Caption: Workflow for synthesis and evaluation of thiophene-piperidine-carboxamide derivatives.
References
- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Piperidine-Based MenA Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo evaluation of piperidine-based inhibitors targeting 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis (Mtb). The provided protocols are based on established murine models for tuberculosis research and data from recent studies on novel piperidine derivatives.
Introduction
Menaquinone (MK), an essential electron carrier in the mycobacterial electron transport chain, is synthesized via a pathway absent in humans, making it an attractive target for novel anti-tuberculosis drugs. MenA, a key enzyme in this pathway, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate. Piperidine-based inhibitors of MenA have shown promise in preclinical studies, demonstrating potent activity against Mtb. This document outlines the methodologies for assessing the pharmacokinetic and pharmacodynamic properties of these inhibitors in vivo.
Mechanism of Action: MenA Inhibition
MenA inhibitors disrupt the menaquinone biosynthesis pathway, leading to a depletion of MK. This, in turn, impairs the function of the electron transport chain, resulting in reduced ATP production and ultimately, bacterial cell death. The pathway and the point of inhibition are illustrated below.
Caption: Menaquinone biosynthesis pathway and the inhibitory action of piperidine-based compounds on MenA.
Quantitative Data Summary
Recent structure-activity relationship (SAR) studies have identified several potent piperidine-based MenA inhibitors.[1] The following tables summarize the in vitro activity of two lead compounds, referred to as MenA-IN-1 (compound 2) and MenA-IN-2 (compound 11) in the source literature.[1] In vivo data from the primary literature is currently limited to qualitative statements of "substantially improved pharmacokinetic parameters" and "nearly complete sterilization of Mtb in combination therapy within two weeks".[1][2]
Table 1: In Vitro Inhibitory Activity of Piperidine-Based MenA Inhibitors [1]
| Compound | MenA IC50 (µM) | Mtb GIC50 (µM) |
| MenA-IN-1 | 13 | 8 |
| MenA-IN-2 | 22 | 10 |
IC50: The concentration of the compound that inhibits 50% of MenA enzyme activity. GIC50: The concentration of the compound that inhibits 50% of Mtb growth.
Table 2: Template for In Vivo Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) | t1/2 (h) |
| MenA-IN-1 | e.g., 50 | p.o. | Data not available | Data not available | Data not available | Data not available |
| MenA-IN-2 | e.g., 50 | p.o. | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC0-24h: Area under the plasma concentration-time curve from 0 to 24 hours. t1/2: Half-life.
Table 3: Template for In Vivo Efficacy in a Murine Tuberculosis Model
| Treatment Group | Dose (mg/kg) | Duration | Mean Log10 CFU in Lungs (± SD) | Mean Log10 CFU in Spleen (± SD) |
| Vehicle Control | - | 4 weeks | e.g., 6.5 ± 0.3 | e.g., 5.2 ± 0.4 |
| MenA-IN-1 | e.g., 50 | 4 weeks | Data not available | Data not available |
| MenA-IN-2 | e.g., 50 | 4 weeks | Data not available | Data not available |
| Standard of Care | e.g., INH/RIF | 4 weeks | e.g., 4.2 ± 0.5 | e.g., 3.1 ± 0.3 |
CFU: Colony Forming Units. SD: Standard Deviation. INH: Isoniazid. RIF: Rifampicin.
Experimental Protocols
The following are detailed protocols for conducting in vivo pharmacokinetic and efficacy studies of piperidine-based MenA inhibitors in a murine model of tuberculosis.
Experimental Workflow
Caption: General workflow for in vivo efficacy and pharmacokinetic studies.
Protocol 1: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a piperidine-based MenA inhibitor after a single dose.
Materials:
-
Piperidine-based MenA inhibitor
-
Vehicle for administration (e.g., 0.5% (w/v) carboxymethylcellulose)
-
6-8 week old female BALB/c mice
-
Gavage needles
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of the compound to a cohort of mice (n=3 per time point) via oral gavage.
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via terminal cardiac puncture under anesthesia.
-
Plasma Preparation: Immediately transfer the blood into tubes containing anticoagulant and centrifuge to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
Protocol 2: Efficacy Study in a Murine Model of Chronic Tuberculosis
Objective: To evaluate the efficacy of a piperidine-based MenA inhibitor in reducing the bacterial load in the lungs and spleen of Mtb-infected mice.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
6-8 week old female BALB/c mice
-
Aerosol infection chamber
-
Biosafety Level 3 (BSL-3) facility
-
Piperidine-based MenA inhibitor
-
Standard-of-care drugs (e.g., isoniazid, rifampicin)
-
7H11 agar plates supplemented with OADC
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
Procedure:
-
Infection: Infect mice with a low-dose aerosol of Mtb H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.
-
Establishment of Chronic Infection: Allow the infection to establish for 4 weeks.
-
Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, test compound, standard of care). Administer the treatments daily or as determined by the dosing regimen for a specified duration (e.g., 4 weeks).
-
Euthanasia and Organ Harvest: At the end of the treatment period, humanely euthanize the mice. Aseptically remove the lungs and spleens.
-
Bacterial Load Determination:
-
Homogenize each organ in a known volume of sterile PBS.
-
Prepare serial dilutions of the homogenates in PBS.
-
Plate the dilutions onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
-
-
Data Analysis: Convert CFU counts to Log10 values and compare the mean bacterial loads between the treatment groups and the vehicle control group.
Conclusion
The protocols and information provided here serve as a guide for the in vivo evaluation of piperidine-based MenA inhibitors. While specific quantitative in vivo data for recently developed compounds is not yet fully published, the established methodologies for anti-tuberculosis drug testing in murine models offer a robust framework for these critical preclinical studies. The potent in vitro activity of these compounds warrants further investigation into their in vivo efficacy and pharmacokinetic properties to assess their potential as novel therapeutics for tuberculosis.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. The information is designed to address common challenges related to the compound's solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor aqueous solubility at neutral pH?
A1: The molecule possesses both a weakly acidic carboxylic acid group (pKa estimated around 3-5) and a basic piperidine nitrogen that is amidated, reducing its basicity. Near neutral pH, the carboxylic acid group may be deprotonated (anionic), while the overall molecule can still have significant nonpolar character due to the thiophene and piperidine rings. This can lead to strong intermolecular interactions in the solid state (high crystal lattice energy) and limited solubility in water. At its isoelectric point (pI), where the net charge is zero, the compound will likely exhibit its lowest aqueous solubility.[1]
Q2: How does pH influence the solubility of this compound?
A2: The solubility of this compound is expected to be highly pH-dependent.[1][2][3]
-
In acidic conditions (pH < pKa of the carboxylic acid): The carboxylic acid will be protonated and uncharged. The overall molecule will be neutral, and its solubility will likely be low.
-
In basic conditions (pH > pKa of the carboxylic acid): The carboxylic acid will be deprotonated, forming a carboxylate salt. This anionic form is generally much more soluble in aqueous media.[1][4]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This is a common issue for poorly soluble compounds and is known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (like DMSO) but not in the final aqueous buffer. To mitigate this, you can try:
-
Lowering the final concentration of the compound.
-
Increasing the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by your experiment.[1]
-
Adjusting the pH of the aqueous buffer to a more basic pH (e.g., pH > 7.4) to ionize the carboxylic acid and increase its aqueous solubility.
-
Preparing a salt form of the compound which may have higher aqueous solubility.
Q4: What are the main strategies to systematically improve the solubility of this compound for in vitro and in vivo studies?
A4: The primary strategies for enhancing the solubility of this compound include:
-
pH Adjustment: Preparing solutions in buffers with a pH that ensures the carboxylic acid is ionized.[5][6]
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form (e.g., sodium, potassium salt).[4][6][7][8][9]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400).[5][10]
-
Co-crystallization: Forming a crystalline solid with a benign co-former to alter the crystal packing and improve solubility.[11][12][13]
-
Amorphous Solid Dispersions: Creating a non-crystalline, high-energy form of the drug, often dispersed in a polymer, to increase the apparent solubility and dissolution rate.[14][15][16][17][18]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low solubility in aqueous buffer (e.g., PBS at pH 7.4) | The compound is a weak acid, and the pH of the buffer is close to its pI. | 1. Adjust pH: Increase the pH of the buffer to >8 to ensure complete deprotonation of the carboxylic acid. 2. Use Co-solvents: Add a small percentage of a water-miscible organic solvent like DMSO or ethanol to the buffer.[1] 3. Prepare a Salt Form: Synthesize and isolate a salt of the compound (e.g., sodium salt) for improved aqueous solubility.[7][8] |
| Compound precipitates out of solution over time. | The solution is supersaturated, or the compound is degrading. | 1. Check for Supersaturation: Determine the thermodynamic solubility to ensure you are working below the saturation point. 2. Investigate Stability: Assess the chemical stability of the compound in the chosen buffer and temperature. 3. Use Stabilizers: For amorphous forms, using polymers to create a stable solid dispersion can prevent recrystallization.[14][18] |
| Inconsistent results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. | 1. Confirm Solubility: Experimentally determine the solubility in your specific assay medium before conducting experiments. 2. Filter Solutions: Filter any prepared solutions to remove undissolved particles before use. 3. Consider Formulation: For in vivo studies, consider formulating the compound as a salt, in a co-solvent system, or as a solid dispersion to improve exposure.[15] |
| Difficulty forming a stable salt. | The pKa of the carboxylic acid is not sufficiently low for stable salt formation with the chosen base. | 1. pKa Determination: Experimentally determine the pKa of the carboxylic acid. A pKa difference of at least 2-3 units between the acid and the conjugate acid of the base is recommended for stable salt formation.[19] 2. Screen Counterions: Test a variety of counterions (e.g., sodium, potassium, calcium, tromethamine) to find one that forms a stable, soluble salt.[9] |
Data Presentation
Table 1: Expected pH-Dependent Solubility Profile
| pH Range | Predominant Species | Expected Relative Aqueous Solubility |
| pH < 3 | Neutral (Protonated Carboxylic Acid) | Low |
| 3 < pH < 6 | Mixture of Neutral and Anionic Forms | Moderate and Increasing with pH |
| pH > 6 | Anionic (Deprotonated Carboxylic Acid) | High |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group.[5] | Simple, effective for ionizable compounds. | May not be suitable for all biological assays; risk of precipitation if pH changes. |
| Salt Formation | Forms a more soluble ionic solid.[7][8] | Established method, can significantly increase solubility and dissolution rate.[4][9] | Only applicable to ionizable compounds; potential for disproportionation or common ion effect.[7] |
| Co-crystallization | Creates a new crystalline form with a co-former via non-ionic interactions.[11][13] | Applicable to non-ionizable compounds, can improve other physicochemical properties.[11][13] | Co-former screening can be extensive; regulatory landscape is evolving.[7] |
| Amorphous Solid Dispersion | Creates a high-energy, disordered solid state.[14][15] | Can lead to significant increases in apparent solubility and bioavailability.[14][18] | Amorphous form is thermodynamically unstable and can recrystallize; may require polymeric stabilizers.[17][18] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Aqueous Solubility by the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a specific buffer.[20][21]
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Screening for Salt Formation
This protocol provides a general method for screening suitable counterions for salt formation.
-
Solvent Selection: Choose a solvent system in which the free acid has limited solubility but the expected salt is soluble. Common choices include acetone, ethanol, or isopropanol.
-
Stoichiometric Addition: Dissolve one molar equivalent of this compound in the chosen solvent with gentle heating if necessary.
-
Counterion Addition: In a separate vial, prepare a solution of one molar equivalent of the base (e.g., sodium hydroxide, potassium hydroxide in ethanol). Add this solution dropwise to the solution of the acid while stirring.
-
Precipitation and Isolation: If a salt forms, it will often precipitate from the solution. Cool the mixture to encourage crystallization. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: Analyze the resulting solid using techniques like XRPD, DSC, and TGA to confirm the formation of a new crystalline salt form and assess its properties.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijsrtjournal.com [ijsrtjournal.com]
- 12. Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. ijpsr.com [ijpsr.com]
- 14. Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.co.za [journals.co.za]
- 16. Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Optimization of reaction conditions for thiophene-piperidine coupling
Welcome to the Technical Support Center for Thiophene-Piperidine Coupling. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the palladium-catalyzed C-N cross-coupling of thiophenes with piperidine, often referred to as the Buchwald-Hartwig amination.
Q1: I am observing very low to no product yield. What are the most common causes?
Low or no yield is a frequent issue that can stem from several factors. A systematic approach is best for troubleshooting.[1]
-
Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen.[2] The formation of "palladium black" is a visual indicator of catalyst decomposition.[3][4]
-
Solution: Ensure your reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen). Use solvents and reagents that are anhydrous and have been properly degassed.[2][4] Consider using palladium pre-catalysts (Generations 3 or 4 are common), which are often more stable and form the active catalytic species more reliably than sources like Pd(OAc)₂.[5][6][7]
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[8][9]
-
Incorrect Base or Solvent: The base is critical for the reaction, and its effectiveness is highly dependent on the specific substrates and solvent used.[2][10]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but may be incompatible with base-sensitive functional groups.[2][5] For such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[2] The solvent must be able to dissolve the reactants sufficiently; common choices include toluene, dioxane, and THF.[2][11]
-
-
Poor Reagent Quality: The purity and stability of all reagents are critical.
Q2: My reaction is producing significant side products. What are they and how can I minimize them?
Side reactions can compete with the desired coupling, reducing the yield and complicating purification.
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Solution: This can occur if reaction conditions are too harsh.[4] Consider using a milder base or lowering the reaction temperature.
-
-
Homocoupling of Aryl Halide: Two molecules of the thiophene starting material can couple to form a bi-thiophene species.
-
Solution: This is often a sign of issues with the catalytic cycle. Re-evaluating the ligand and reaction temperature may be necessary.
-
-
Reaction at other positions: If the piperidine or thiophene has other reactive functional groups, side reactions can occur at these sites.
-
Solution: Protect sensitive functional groups before the coupling reaction. For example, the piperidine nitrogen is often protected with a Boc group if the coupling is intended at another position on the molecule.[4]
-
Q3: The reaction starts but stalls before the starting material is fully consumed. Why is this happening?
A stalled reaction often points to catalyst deactivation or inhibition over the course of the reaction.
-
Catalyst Deactivation: As mentioned in Q1, the catalyst is sensitive to air and moisture.[2] Even trace amounts of oxygen can lead to gradual decomposition.
-
Solution: Improve the degassing procedure for your solvent (e.g., by using the freeze-pump-thaw method) and ensure a positive pressure of inert gas is maintained throughout the reaction.
-
-
Product Inhibition: In some cases, the product formed can coordinate to the palladium center more strongly than the reactants, slowing or stopping the catalytic cycle.
-
Solution: This can sometimes be overcome by using a ligand that promotes faster reductive elimination, the final step that releases the product. Experimenting with different ligands is the best approach.
-
-
Inhibition by Halide Ions: While aryl iodides are typically very reactive in cross-coupling, the iodide anion (I⁻) formed during the reaction can sometimes act as an inhibitor in Buchwald-Hartwig aminations.[7][12]
-
Solution: If using an aryl iodide, you may need to use a higher catalyst loading or specific ligands designed to mitigate this effect. For this reason, aryl bromides are often preferred for this reaction.[7]
-
Data Presentation: Optimizing Reaction Parameters
The choice of catalyst, ligand, base, and solvent significantly impacts the outcome of the thiophene-piperidine coupling. The tables below summarize general recommendations and typical conditions.
Table 1: Selection of Reaction Components
| Component | Common Examples | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, G3/G4 Pre-catalysts | Pre-catalysts are often more reliable and require lower loadings.[6][7] Pd(OAc)₂ requires reduction in situ.[12] |
| Ligand | Xantphos, XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred to enhance catalytic activity.[8] Ligand choice is highly substrate-dependent and often requires screening.[6] |
| Base | NaOtBu, LiHMDS (strong); Cs₂CO₃, K₃PO₄ (weaker) | Base strength must be matched to the substrate's sensitivity.[2] Solubility of the base is also a key factor.[7] |
| Solvent | Toluene, 1,4-Dioxane, THF, DME | Must be anhydrous and deoxygenated. Toluene is often a good starting point.[2][12] Avoid chlorinated solvents, which can inhibit the catalyst.[2] |
| Aryl Halide | Thiophene-Br, Thiophene-Cl, Thiophene-I | Reactivity is generally Br > Cl > I for Buchwald-Hartwig, as iodide can be inhibitory.[7] Chlorides are less reactive and may require more active catalyst systems.[5] |
Table 2: Typical Reaction Conditions
| Parameter | Typical Range / Condition | Notes |
| Temperature | 80 - 120 °C | Challenging substrates or weaker bases may require higher temperatures.[2][7] Thermally sensitive substrates may require lower temperatures with stronger bases.[2] |
| Catalyst Loading | 0.1 - 5 mol% | Lower loadings (0.1-1%) can be achieved with highly active pre-catalysts.[3] Higher loadings may be needed for difficult couplings. |
| Ligand Loading | 1 - 2 equivalents relative to Pd | The Pd:Ligand ratio is critical for forming the active catalytic species. |
| Base Stoichiometry | 1.2 - 2.5 equivalents | An excess of base is used to neutralize the HX formed and facilitate the reaction. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
Experimental Protocols
General Protocol for Palladium-Catalyzed Thiophene-Piperidine Coupling
This protocol provides a general starting point for the reaction. Optimization of specific parameters may be required for your particular substrates.
Materials:
-
Halogenated thiophene derivative (1.0 eq)
-
Piperidine derivative (1.2 eq)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add the halogenated thiophene, palladium pre-catalyst, and base under an inert atmosphere (argon or nitrogen).
-
Seal the vessel and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Via syringe, add the anhydrous, degassed solvent, followed by the piperidine derivative.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by an appropriate method (TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiophene-piperidine coupled product.
Visualizations
Experimental Workflow
The following diagram illustrates the standard workflow for setting up a thiophene-piperidine coupling reaction under an inert atmosphere.
Troubleshooting Guide: Low or No Product Yield
This decision tree provides a logical path for diagnosing the cause of a low-yielding or failed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the purification of piperidine derivatives
Welcome to the technical support center for the purification of piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude piperidine derivatives?
A1: The nature of impurities largely depends on the synthetic route. However, common impurities include unreacted starting materials (e.g., residual pyridine after hydrogenation), byproducts from side reactions (e.g., 4,4'-bipyridine), reagent-related impurities, oxidation products that often cause a yellow discoloration, residual solvents, and water from aqueous workup procedures.[1] A thorough understanding of the potential impurities is crucial for devising an effective purification strategy.[1]
Q2: My piperidine derivative has turned yellow over time. What is the cause and is it still usable?
A2: A yellow tint in piperidine derivatives is often indicative of oxidation products.[1][2] For less sensitive applications, the material might still be functional. However, for use in drug development or sensitive biological assays, purification is highly recommended to remove these and other potential contaminants.[2] To prevent oxidation, store purified piperidine derivatives under an inert atmosphere (like nitrogen or argon), protected from light, and at low temperatures.[3]
Q3: My liquid piperidine derivative appears to have solidified or crystallized in the bottle. What has happened?
A3: This can be due to a couple of factors. Piperidine itself has a melting point of -7 °C and can solidify at lower temperatures.[2] Alternatively, the basic piperidine nitrogen can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic vapors (like HCl) in the lab to form piperidine salts, which are solids.[2] Gentle warming should melt pure piperidine. If a solid remains at room temperature, it is likely a salt.[2]
Q4: How do I choose the best purification method for my piperidine derivative?
A4: The optimal purification method depends on the physicochemical properties of your compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.[1]
-
For solid derivatives: Recrystallization is a powerful technique.[1]
-
For liquid derivatives: Fractional or vacuum distillation is often employed, especially for separating compounds with different boiling points.[4]
-
To remove acidic or neutral impurities: Acid-base extraction is highly effective for basic piperidine derivatives.[3]
-
For impurities with similar polarity: Column chromatography is a versatile method.[2]
-
To separate piperidine from pyridine: Azeotropic distillation or purification via carbonate salt formation are effective strategies.[2]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Lower than expected recovery of a solid product after recrystallization. | The compound is too soluble in the cold recrystallization solvent. | - Ensure you are using the minimum amount of hot solvent to dissolve the compound.[5] - Cool the solution to a lower temperature (e.g., 0-4 °C) before filtration to maximize precipitation.[6] - Consider adding an "anti-solvent" (a solvent in which the compound is insoluble) to the solution to induce further precipitation.[5] |
| Significant loss of liquid product during distillation. | - Aggressive heating can lead to product loss with lower-boiling impurities. - The distillation column may not be efficient enough for separating closely boiling compounds. | - Optimize the heating rate and reflux ratio to minimize carryover.[2] - Use a longer or more efficient fractionating column (e.g., Vigreux) to increase the number of theoretical plates.[4] - Consider vacuum distillation to lower boiling points and potentially improve separation.[4] |
| Low recovery after column chromatography. | The basic piperidine derivative is strongly adhering to the acidic silica gel. | - Deactivate the silica gel by pre-treating it with a base like triethylamine (typically 1% in the eluent).[2] - Use a less acidic stationary phase, such as alumina.[2] |
| Poor recovery after acid-base extraction. | - Incomplete extraction from one phase to another. - Incomplete liberation of the free base from its salt. | - Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete transfer of the product.[4] - When liberating the free base, ensure the aqueous layer is sufficiently basic (pH > 10) by using a stoichiometric excess of a strong base (e.g., NaOH or KOH).[2][4] |
Issue 2: Persistent Impurities After Purification
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of impurities with the product during column chromatography. | - The chosen solvent system does not provide adequate separation. - The column was overloaded with crude material. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for the target compound.[1] - A general guideline for loading is a 1:30 to 1:50 ratio of crude material to silica gel.[4] |
| Residual pyridine remains after simple distillation of piperidine. | Piperidine and pyridine form a minimum-boiling azeotrope (approx. 92% piperidine, 8% pyridine), which cannot be separated by simple distillation.[2][7] | - Perform an azeotropic distillation by introducing an entrainer like water.[2][7] - Convert the piperidine to its carbonate salt by bubbling CO2 through a solution in a non-polar solvent. Piperidine carbonate will precipitate while pyridine remains in solution. The salt can then be filtered and the free base regenerated.[1][2] |
| Product appears as an oil instead of crystals during recrystallization ("oiling out"). | - The cooling rate is too rapid. - The solvent is not ideal for the compound. - High concentration of impurities is present. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] - Try a different solvent or a solvent/anti-solvent system.[8] - Perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.[4] |
Issue 3: Challenges in Stereoisomer Separation
| Symptom | Possible Cause | Suggested Solution |
| Poor diastereomeric excess (d.e.) after fractional crystallization of diastereomeric salts. | - The chosen chiral resolving agent or solvent system is not optimal. - The cooling rate was too fast, leading to co-precipitation of both diastereomers. | - Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) and solvents.[9] - Ensure the solution cools slowly to room temperature before further cooling to promote selective crystallization.[9] |
| Poor or no separation of enantiomers on a chiral HPLC column. | - The selected Chiral Stationary Phase (CSP) is not suitable for the compound. - The mobile phase composition is not optimal. | - Screen different CSPs (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[9] - Modify the mobile phase by changing the organic modifier (e.g., ethanol, isopropanol) or its percentage.[10] |
| Peak tailing in chiral HPLC analysis. | Strong interaction between the basic piperidine nitrogen and the stationary phase. | Add a basic modifier, such as 0.1% diethylamine (DEA) or triethylamine (TEA), to the mobile phase to improve peak shape.[9] |
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Piperidine Derivatives
| Compound Class | Recommended Solvents | Key Considerations |
| Piperidine-3-carbothioamide derivatives | Alcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, Toluene[1] | The polarity is significantly influenced by the N-substituents.[1] |
| 1-Carbamoylpiperidine-3-carboxylic acid | Polar solvents[1] | The presence of both a carboxylic acid and a carbamoyl group necessitates the use of polar solvents.[1] |
| Piperic acid | Ethanol[1] | Yields yellow needles upon recrystallization.[1] |
| Piperidine hydrochloride | Polar protic solvents (Ethanol, Methanol, Isopropanol)[4] | Often used for the purification of basic piperidine derivatives which are oils at room temperature. |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Analytical Method | Typical Purity | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | >97%[11] | Robust and reliable for non-volatile or thermally labile compounds; high precision without derivatization.[12] | Can be more time-consuming and may require complex mobile phases. |
| Gas Chromatography (GC) | >98% | High resolution and sensitivity for volatile and thermally stable compounds.[12] | May require derivatization for compounds with primary amines to improve peak shape. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | >99% | High selectivity and sensitivity; enables identification of impurities.[12] | More complex instrumentation and higher cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative (qNMR) | Provides detailed structural information and can be used for quantitative analysis without a reference standard for impurities. | Lower sensitivity compared to chromatographic methods. |
| Elemental Analysis | Confirms empirical formula | Provides percentage composition of C, H, and N. | Does not provide information on the nature of impurities. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is effective for separating a basic piperidine derivative from neutral or acidic impurities.[1]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer. Separate the layers.[1]
-
Neutral Impurity Removal: The neutral impurities will remain in the organic layer, which can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and make it basic (pH > 10) by slowly adding a concentrated base solution (e.g., 6M NaOH).[4]
-
Re-extraction: Extract the now deprotonated (neutral) piperidine product back into an organic solvent by performing several extractions.[1]
-
Drying and Concentration: Combine the organic extracts, dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative
-
TLC Analysis and Eluent Selection: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., dichloromethane/methanol mixtures). For basic compounds, add a small amount of triethylamine (e.g., 1%) to the eluent to reduce peak tailing. An optimal solvent system should give a retention factor (Rf) of ~0.3 for the target compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Wet pack the chromatography column with the slurry, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution and Fraction Collection: Begin elution with the mobile phase. If necessary, gradually increase the polarity of the mobile phase to elute the compounds. Collect fractions of a suitable volume.[2]
-
Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[2]
Protocol 3: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount (10-20 mg) of the crude piperidine derivative into several test tubes. Add different solvents (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[1][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent to just dissolve the compound completely.[5]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Visualizations
Caption: Decision-making workflow for selecting a purification method.
Caption: Troubleshooting logic for low yield in column chromatography.
Caption: Workflow for purification by acid-base extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Stability of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in solution.
Troubleshooting Guides
Unexpected results during stability studies can be common. The table below outlines potential issues, their likely causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound | The compound may be unstable under the tested conditions (e.g., extreme pH, high temperature). | Conduct a forced degradation study to identify conditions causing instability.[1][2] Consider using milder stress conditions or adding stabilizers if appropriate. |
| Appearance of unexpected peaks in HPLC/LC-MS | This likely indicates the formation of degradation products. | Perform peak purity analysis and attempt to identify the structure of the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] |
| Inconsistent or non-reproducible results | This could be due to variations in experimental conditions, such as temperature fluctuations, light exposure, or inaccurate solution preparation. | Ensure all experimental parameters are tightly controlled. Use a calibrated and validated analytical method.[3] |
| Precipitation of the compound from solution | The solubility of the compound or its degradation products may be exceeded under the test conditions. | Re-evaluate the solvent system and the concentration of the compound. You may need to use a co-solvent or adjust the pH. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. Likely pathways include:
-
Hydrolysis: The amide bond connecting the thiophene and piperidine rings could be susceptible to hydrolysis under strong acidic or basic conditions.
-
Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide or ring-opened products.[2][4] The thiophene ring may also be susceptible to oxidation.
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group may occur.[2]
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Q2: How should I set up a forced degradation study for this compound?
A2: A forced degradation study intentionally exposes the compound to stress conditions to identify potential degradation products and pathways.[1] A typical study would involve exposing a solution of the compound to the following conditions:
-
Acidic hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).
-
Basic hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C).
-
Oxidative degradation: 3% hydrogen peroxide at room temperature.
-
Thermal degradation: Heating the solution at a high temperature (e.g., 80 °C).
-
Photolytic degradation: Exposing the solution to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points using a stability-indicating analytical method, typically RP-HPLC with UV and/or MS detection.
Q3: What constitutes a "stability-indicating" analytical method?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The method must be able to separate the API peak from all other peaks present in the chromatogram.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV/Vis or PDA detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat a portion of the stock solution at 80 °C for 48 hours.
-
Photolytic Degradation: Expose a portion of the stock solution to light in a photostability chamber as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% formic acid). Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent compound peak.
Data Presentation
The results of the forced degradation study can be summarized in a table as shown below.
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Control | 24 | 99.8 | 0 | - |
| 0.1 M HCl, 60 °C | 24 | 85.2 | 2 | 4.5 min |
| 0.1 M NaOH, 60 °C | 24 | 70.5 | 3 | 3.8 min, 5.1 min |
| 3% H₂O₂, RT | 24 | 92.1 | 1 | 6.2 min |
| 80 °C | 48 | 95.3 | 1 | 7.1 min |
| Photolytic | 24 | 98.7 | 0 | - |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
Troubleshooting low yields in the synthesis of thiophene-2-carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of thiophene-2-carboxamides, particularly in addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction between thiophene-2-carboxylic acid and my amine is resulting in a low yield. What are the common contributing factors?
A1: Low yields in the synthesis of thiophene-2-carboxamides can stem from several issues:
-
Inefficient Carboxylic Acid Activation: The first step in amide bond formation is the activation of the carboxylic acid. If the coupling reagent is not reactive enough or used in insufficient amounts, this activation will be incomplete, leading to a poor yield.
-
Poor Nucleophilicity of the Amine: The reactivity of the amine is crucial. Aromatic amines (anilines), particularly those with electron-withdrawing groups, are less nucleophilic and can react sluggishly. Steric hindrance on the amine can also significantly lower the reaction rate.
-
Side Reactions: Several side reactions can compete with the desired amide formation. A common issue with carbodiimide coupling agents (like EDC and DCC) is the rearrangement of the activated O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the amine.
-
Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and the presence of moisture can have a significant impact. The use of anhydrous solvents is critical as water can hydrolyze the activated carboxylic acid intermediate.
-
Acid-Base Neutralization: A preliminary acid-base reaction between the thiophene-2-carboxylic acid and the amine can form an ammonium salt, rendering the amine non-nucleophilic.
Q2: How do I choose the most suitable coupling reagent for my thiophene-2-carboxamide synthesis?
A2: The selection of a coupling reagent is critical and depends on the specific properties of your starting materials (e.g., steric hindrance, electronic effects) and the desired reaction conditions.
-
Carbodiimides (EDC, DCC): These are widely used due to their accessibility. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred in solution-phase synthesis because its urea byproduct is water-soluble, simplifying purification. DCC forms a urea byproduct that is largely insoluble in common organic solvents, which can be removed by filtration. However, carbodiimides can sometimes lead to racemization if chiral amines or carboxylic acids are used and the formation of N-acylurea byproducts. The addition of additives like HOBt or HOAt is highly recommended to suppress these side reactions and improve yields.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally more reactive and efficient than carbodiimides, often resulting in higher yields and shorter reaction times with less racemization. They are particularly useful for coupling less reactive amines or sterically hindered substrates.
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent that can be effective in challenging coupling reactions.
For a comparative overview of yields with different coupling reagents, please refer to the data presented in Table 1.
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction using DCC. What is it and how can I deal with it?
A3: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling agent. While its precipitation drives the reaction forward, its removal can sometimes be problematic if it traps the product. It is typically removed by filtration. If your product is soluble, you can dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate) before filtration.
Q4: My starting amine is an aniline with electron-withdrawing groups, and the reaction is very slow. How can I improve the yield?
A4: Coupling with electron-deficient anilines is a common challenge due to their low nucleophilicity. To improve the yield, consider the following strategies:
-
Use a more powerful coupling reagent: Switch from a standard carbodiimide like EDC to a more reactive uronium salt like HATU.
-
Increase the reaction temperature: Gently heating the reaction mixture can often increase the reaction rate. However, monitor for potential side reactions or degradation.
-
Increase the concentration of reactants: A higher concentration can favor the bimolecular coupling reaction.
-
Employ a different synthetic route: If direct coupling is consistently failing, consider converting the thiophene-2-carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will then react more readily with the poorly nucleophilic aniline.
Q5: What is the role of additives like HOBt and DMAP in my EDC coupling reaction?
A5: Additives play a crucial role in improving the efficiency and outcome of carbodiimide-mediated coupling reactions.
-
1-Hydroxybenzotriazole (HOBt): HOBt acts as a scavenger for the highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC. It forms an active HOBt-ester, which is more stable than the O-acylisourea and less prone to rearrangement into the N-acylurea byproduct. This active ester then reacts with the amine to form the desired amide, often with reduced racemization.
-
4-Dimethylaminopyridine (DMAP): DMAP is a highly effective acylation catalyst. In the context of amide bond formation, it can react with the activated carboxylic acid species (e.g., the HOBt ester) to form a highly reactive acylpyridinium salt, which then rapidly reacts with the amine. It is particularly useful for difficult couplings involving sterically hindered substrates or poorly nucleophilic amines.
Data Presentation
Table 1: Comparison of Coupling Methods for the Synthesis of Thiophene-2-Carboxamides
| Thiophene-2-carboxylic acid Derivative | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| 5-Bromothiophene-2-carboxylic acid | Pyrazin-2-amine | TiCl₄, Pyridine | Not specified | 75 | [1] |
| Thiazole carboxylic acid | Aniline derivative | EDC, DMAP, cat. HOBt | CH₃CN | 80 | [2] |
| Boc-protected valine | Aromatic amine | EDC, DMAP, cat. HOBt | CH₃CN | 72 | [2] |
| Boc-protected valine | Aromatic amine | HATU, DIPEA | DMF | 38 | [2] |
| Boc-protected valine | Aromatic amine | EDC, DMAP, DIPEA | CH₃CN | 11 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Thiophene-2-Carboxamide Synthesis using EDC/HOBt
This protocol describes a standard method for the solution-phase synthesis of thiophene-2-carboxamides.
Materials:
-
Thiophene-2-carboxylic acid (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
EDC·HCl (1.2-1.5 equivalents)
-
HOBt (1.2-1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., DMF, DCM, or CH₃CN)
-
Non-nucleophilic base (e.g., DIPEA or NMM, 2.0-3.0 equivalents, if the amine is used as a salt)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the thiophene-2-carboxylic acid and HOBt in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C to allow for the pre-activation of the carboxylic acid.
-
Add the amine to the reaction mixture (if using an amine salt, add the non-nucleophilic base first, followed by the amine salt).
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualizations
Diagram 1: General Mechanism of EDC/HOBt Mediated Amide Coupling
References
Technical Support Center: Enhancing Cell Permeability of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the cell permeability of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid and structurally similar molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound expected to be low?
The primary reason for the anticipated low cell permeability is the presence of the carboxylic acid group. At physiological pH (approximately 7.4), this group is predominantly ionized, resulting in a negatively charged molecule. This charge significantly increases the molecule's polarity, which hinders its ability to passively diffuse across the lipophilic cell membrane.[1][2]
Q2: What is a prodrug strategy and how can it improve the permeability of this compound?
A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body.[3] For carboxylic acids like this compound, a common and effective prodrug approach is to mask the polar carboxylic acid group by converting it into a more lipophilic ester.[4][5][6] This increases the molecule's overall lipophilicity, allowing it to more easily cross the cell membrane. Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active carboxylic acid.[5][7]
Q3: What are Lipinski's Rules of 5 and how do they relate to my compound?
Lipinski's Rule of 5 provides a set of guidelines to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug in humans.[8][9] The rules are:
-
Molecular weight ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
While this compound likely adheres to the molecular weight and hydrogen bond acceptor/donor limits, its ionized carboxylic acid at physiological pH will lead to a low LogD (distribution coefficient at a specific pH), which is a more relevant predictor of permeability for ionizable compounds than LogP.
Q4: How can I experimentally measure the cell permeability of my compound and its derivatives?
Standard in vitro methods for measuring cell permeability include the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).[10][11][12]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium.[10] It can measure both passive diffusion and active transport.[10][13]
-
PAMPA: This is a higher-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[11] It is a useful screening tool to assess a compound's intrinsic passive permeability.[11][14]
Q5: What is active efflux and how can it affect the intracellular concentration of my compound?
Active efflux is a mechanism where cells use transporter proteins, such as P-glycoprotein (P-gp), to actively pump substances out of the cell.[1][15] Even if your compound has good passive permeability, it may be a substrate for these efflux pumps, leading to low intracellular accumulation. A bidirectional Caco-2 assay can be used to determine if your compound is subject to active efflux.[15]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low efficacy in cell-based assays despite high potency in biochemical assays. | The compound has poor cell permeability due to the ionized carboxylic acid. | 1. Synthesize Ester Prodrugs: Convert the carboxylic acid to a series of esters (e.g., methyl, ethyl, t-butyl) to increase lipophilicity.[4][5] 2. Measure Permeability: Use PAMPA or Caco-2 assays to quantify the permeability of the parent compound and its ester derivatives. |
| High variability in cellular assay results. | The compound may have poor aqueous solubility, leading to inconsistent concentrations in the assay medium. | 1. Measure Solubility: Determine the aqueous solubility of the compound. 2. Optimize Formulation: Consider using a co-solvent like DMSO, but ensure the final concentration does not affect cell viability.[16] |
| Good permeability in PAMPA but poor accumulation in Caco-2 cells. | The compound is likely a substrate for active efflux pumps (e.g., P-gp).[16] | 1. Perform Bidirectional Caco-2 Assay: Determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux.[15] 2. Use Efflux Pump Inhibitors: Conduct the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if this increases intracellular accumulation.[1] |
| Ester prodrugs show improved permeability but still have low cellular activity. | The ester prodrug is not being efficiently hydrolyzed to the active carboxylic acid within the cells. | 1. Vary the Ester Promoieties: Synthesize a range of esters with varying steric and electronic properties to modulate the rate of hydrolysis.[5] 2. LC-MS/MS Analysis: Use mass spectrometry to quantify the intracellular concentrations of both the prodrug and the active parent compound over time. |
Experimental Protocols
Protocol 1: Synthesis of an Ethyl Ester Prodrug
This protocol describes a general procedure for the esterification of this compound.
Materials:
-
This compound
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a carbodiimide coupling reagent (e.g., EDC with DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure (using Thionyl Chloride):
-
Dissolve this compound in an excess of absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)
-
Test compound and control compounds (high and low permeability)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Prepare the donor solution by dissolving the test compound in PBS at the desired concentration.
-
Coat the filter of the donor plate with the phospholipid solution in an organic solvent and allow the solvent to evaporate.
-
Add PBS to the acceptor plate wells.
-
Place the donor plate on top of the acceptor plate.
-
Add the donor solution containing the test compound to the donor plate wells.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium)
Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = filter area
-
t = incubation time
-
C_a(t) = compound concentration in the acceptor well at time t
-
C_equilibrium = equilibrium concentration
-
Visualizations
Caption: Experimental workflow for enhancing and evaluating cell permeability.
Caption: Mechanism of action for an ester prodrug strategy.
Caption: Troubleshooting logic for low cellular activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 7. Fast Release of Carboxylic Acid inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. enamine.net [enamine.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. medium.com [medium.com]
- 13. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Reducing off-target effects of thiophene-based compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with thiophene-based compounds, focusing on the reduction of off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thiophene-based compounds?
A1: Off-target effects of thiophene-based compounds can arise from several factors. A primary cause is the metabolic activation of the thiophene ring by cytochrome P450 (CYP450) enzymes in preclinical models and clinical settings. This process can generate reactive metabolites, such as thiophene S-oxides and epoxides, which are highly reactive electrophiles.[1][2][3] These reactive species can covalently bind to unintended proteins and other macromolecules, leading to toxicity. Additionally, the structural similarity of the thiophene scaffold to other endogenous molecules can result in binding to unintended receptors, kinases, or enzymes.
Q2: How can I proactively assess the potential for off-target effects with my thiophene-based compound?
A2: A multi-faceted approach is recommended for proactively assessing off-target effects. In silico methods, such as molecular docking and screening against protein structure databases, can predict potential off-target interactions. These computational predictions should then be validated experimentally. Broad-panel kinase profiling and receptor binding assays are effective methods for identifying unintended molecular targets. Furthermore, cell-based phenotypic screening can reveal unexpected biological activities that may indicate off-target engagement.
Q3: What are some initial steps to take in my cell-based assays to minimize off-target effects?
A3: To minimize off-target effects in cell-based assays, it is crucial to perform a comprehensive dose-response analysis. This allows for the determination of the minimal concentration of the compound that elicits the desired on-target effect, thereby reducing the likelihood of engaging lower-affinity off-targets. It is also advisable to use a structurally distinct inhibitor that targets the same protein to confirm that the observed phenotype is a true on-target effect. Genetic validation techniques, such as CRISPR-Cas9 or RNAi to knock down the intended target, can also help to mimic the pharmacological effect and validate the on-target activity.
Q4: Are there any well-known thiophene-based drugs with significant off-target effects?
A4: Yes, several well-known drugs containing a thiophene moiety have documented off-target effects, often linked to their metabolism. For instance, the antiplatelet drugs ticlopidine and clopidogrel can cause hematological adverse effects and thrombotic thrombocytopenic purpura (TTP).[4] Tienilic acid, a diuretic, was withdrawn from the market due to severe hepatotoxicity attributed to its reactive metabolites.[1][2][3] The antipsychotic olanzapine, which contains a thiophene ring, is associated with metabolic side effects like weight gain and hyperglycemia.[5][6]
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the experimental use of thiophene-based compounds.
Problem 1: High background signal in an in vitro kinase assay.
-
Possible Cause 1: Compound Interference: The thiophene compound itself may be interfering with the assay detection system (e.g., fluorescence or luminescence).
-
Troubleshooting Step: Run a control experiment with the compound and the detection reagent in the absence of the kinase and substrate. A significant signal in this control indicates compound interference.
-
-
Possible Cause 2: Non-specific Binding: The compound may be binding non-specifically to the assay plate or other reagents.
-
Troubleshooting Step: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to reduce non-specific binding.
-
-
Possible Cause 3: Contaminated Reagents: Buffer components or the substrate may be contaminated with ATP or other interfering substances.
-
Troubleshooting Step: Prepare fresh buffers and use a new stock of ATP.
-
Problem 2: Discrepancy between in vitro potency and cellular activity.
-
Possible Cause 1: Poor Cell Permeability: The thiophene compound may not be effectively entering the cells.
-
Troubleshooting Step: Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). If permeability is low, consider structural modifications to the compound to enhance its lipophilicity.
-
-
Possible Cause 2: Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes, such as CYP450s, leading to a lower effective concentration at the target.
-
Troubleshooting Step: Evaluate the metabolic stability of the compound in the presence of liver microsomes or cell extracts. Strategies to improve metabolic stability include blocking potential sites of metabolism on the thiophene ring with metabolically stable groups.
-
-
Possible Cause 3: Efflux by Transporters: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.
-
Troubleshooting Step: Co-incubate the cells with a known efflux pump inhibitor, such as verapamil, to see if cellular activity is restored.
-
Problem 3: Unexpected or inconsistent results across different cell lines.
-
Possible Cause 1: Cell-line Specific Off-Target Expression: The expression levels of off-target proteins may vary between different cell lines, leading to variable responses.
-
Troubleshooting Step: Characterize the expression levels of the intended target and any known major off-targets in the cell lines being used. Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets.
-
-
Possible Cause 2: Differential Metabolic Activity: Different cell lines can have varying levels of metabolic enzymes (e.g., CYP450s), leading to different rates of compound metabolism and formation of reactive metabolites.
-
Troubleshooting Step: Assess the metabolic profile of the compound in the different cell lines.
-
Data Presentation
The following tables summarize quantitative data on the inhibitory activity of selected thiophene-based compounds against their intended targets and, where available, off-targets.
Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against FLT3 Kinase
| Compound ID/Series | Target Kinase | Key Quantitative Data | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM | [7] |
| Compound 8: Kinase Inhibition ≥77% | [7] | ||
| Compound 9b: Kinase Inhibition ≥77% | [7] |
Table 2: Cytotoxicity of Thiophene Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 1312 | SGC7901 (Gastric Cancer) | ~0.2 |
| HT-29 (Colon Cancer) | ~0.4 | |
| F8 (Thiophenecarboxylate) | CCRF-CEM (Leukemia) | 0.805 - 3.05 |
Experimental Protocols
1. MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.
-
Materials:
-
Thiophene-based compound
-
Cancer cell line of interest
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the MTT labeling reagent to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of DMSO to each well and gently shake the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory activity of a thiophene-based compound.
-
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
Thiophene-based inhibitor
-
ATP
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, fluorescent antibody)
-
384-well assay plates
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thiophene inhibitor in DMSO and then dilute further in the kinase assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Enzyme Addition: Add the recombinant kinase to all wells except the "no enzyme" control.
-
Reaction Initiation: Add a pre-mixed solution of the substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase for a predetermined time within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Add the detection reagent and incubate as required by the manufacturer's instructions.
-
Signal Measurement: Read the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be affected by the off-target activity of thiophene-based kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Drawbacks of Olanzapine Therapy: An Emphasis on Its Metabolic Effects and Discontinuation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Improve the Pharmacokinetic Properties of Piperidine Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pharmacokinetic (PK) properties of piperidine-containing inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges associated with piperidine inhibitors?
A1: Piperidine-containing compounds often face several pharmacokinetic hurdles that can limit their therapeutic potential. The most common challenges include:
-
Low Oral Bioavailability: This can be a result of poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism in the gut wall and liver. The piperidine scaffold, being often lipophilic and basic, may not dissolve well in gastrointestinal fluids, which is a prerequisite for absorption.[1]
-
High Clearance: Rapid metabolism of the piperidine ring or its substituents by cytochrome P450 (CYP) enzymes can lead to a short half-life and high systemic clearance.[2] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1]
-
Poor Metabolic Stability: The piperidine moiety itself can be a "metabolic soft spot," susceptible to enzymatic degradation, leading to the formation of inactive or even toxic metabolites.[2][3]
-
P-glycoprotein (P-gp) Efflux: Many piperidine derivatives are substrates for the P-gp efflux transporter, which actively pumps the compound back into the intestinal lumen after absorption, thereby reducing its net uptake into systemic circulation.[1]
-
Low Central Nervous System (CNS) Penetration: For inhibitors targeting the CNS, the blood-brain barrier (BBB) presents a significant obstacle. P-gp efflux at the BBB can further limit brain exposure.[4]
Q2: How can I improve the metabolic stability of my piperidine inhibitor?
A2: Enhancing metabolic stability is a critical step in optimizing the pharmacokinetic profile of a piperidine-containing compound. Here are several strategies to consider:
-
Blocking Sites of Metabolism: Introduce sterically hindering groups, such as a methyl or cyclopropyl group, near metabolically labile positions, like the carbons alpha to the piperidine nitrogen. This can physically block the access of metabolic enzymes.[1]
-
Fluorination: Replacing metabolically susceptible C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[1]
-
Reduce Lipophilicity: Lowering the compound's lipophilicity (logP or logD) can decrease its affinity for metabolic enzymes. This can be achieved by introducing polar functional groups.[2]
-
Bioisosteric Replacement: In some cases, the piperidine ring itself is the primary site of metabolism. Replacing it with a less metabolically labile isostere, such as a morpholine ring, can improve stability.[2]
Q3: My piperidine inhibitor has good permeability in the Caco-2 assay but low oral bioavailability in vivo. What is the likely cause?
A3: This discrepancy often points towards extensive first-pass metabolism.[1] The Caco-2 cell model is an excellent tool for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver.[1] A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation. Another possibility is significant metabolism within the gut wall itself, which may not be fully captured in all Caco-2 protocols.[1]
Q4: How can I determine if my piperidine compound is a substrate for P-glycoprotein (P-gp)?
A4: A bidirectional Caco-2 permeability assay is the standard in vitro method to assess P-gp substrate liability. In this assay, the transport of your compound is measured in two directions: from the apical (gut lumen side) to the basolateral (blood side) (A-to-B) and from the basolateral to the apical side (B-to-A). If the B-to-A permeability is significantly higher than the A-to-B permeability (typically an efflux ratio of >2), it indicates that the compound is being actively transported out of the cells by an efflux pump like P-gp.[1] The experiment can also be performed in the presence of a known P-gp inhibitor to see if the efflux is reduced.[1]
Troubleshooting Guides
Issue: Low Oral Bioavailability
| Symptom | Possible Cause | Suggested Action |
| Compound precipitates in aqueous buffer. | Poor aqueous solubility. | * Perform kinetic and thermodynamic solubility assays. * Consider formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions. * Introduce polar functional groups to the molecule to increase hydrophilicity. |
| Low A-to-B permeability in Caco-2 assay. | Low intestinal permeability. | * Optimize lipophilicity (logP/logD) to be within the optimal range for passive diffusion. * Reduce the number of hydrogen bond donors. * Consider prodrug strategies to transiently increase lipophilicity. |
| High efflux ratio (>2) in bidirectional Caco-2 assay. | P-glycoprotein (P-gp) mediated efflux. | * Co-dose with a known P-gp inhibitor in preclinical studies to confirm the mechanism. * Synthesize analogs with reduced P-gp substrate activity. This may involve masking polar groups or altering the overall molecular shape. |
| Good permeability but low in vivo exposure. | High first-pass metabolism. | * Conduct an in vitro metabolic stability assay with liver microsomes or hepatocytes to determine intrinsic clearance. * If clearance is high, perform metabolite identification studies to pinpoint metabolic "soft spots." * Modify the chemical structure to block these metabolic sites (e.g., through fluorination or addition of bulky groups).[1] |
Quantitative Data on Pharmacokinetic Properties
The following table presents illustrative data on how specific structural modifications can impact the pharmacokinetic parameters of piperidine inhibitors in rats. This data is representative and intended for educational purposes.
| Compound | Modification | t1/2 (h) | Cl (mL/min/kg) | Vd (L/kg) | F (%) |
| Parent Piperidine | - | 1.2 | 55 | 5.0 | 15 |
| Analog 1 | Addition of a methyl group alpha to the piperidine nitrogen | 3.5 | 20 | 5.2 | 45 |
| Analog 2 | Fluorination of a metabolically labile phenyl ring | 4.1 | 15 | 4.8 | 55 |
| Analog 3 | Replacement of piperidine with a morpholine ring | 5.8 | 10 | 4.5 | 70 |
| Analog 4 | Introduction of a polar hydroxyl group | 1.5 | 50 | 3.5 | 25 |
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the intrinsic clearance of a piperidine inhibitor by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound (e.g., 1 µM) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Thaw liver microsomes (e.g., human or rat) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in buffer.
-
Prepare an NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes and buffer.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).
-
Bidirectional Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a piperidine inhibitor.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Preparation of Dosing Solutions:
-
Prepare a dosing solution of the test compound in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at a specified concentration (e.g., 10 µM).
-
-
Permeability Measurement (A-to-B):
-
Add the dosing solution to the apical (A) side of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B-to-A):
-
Add the dosing solution to the basolateral (B) side of the Transwell® insert.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the apical side and replace with fresh buffer.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) to Papp (A-to-B). An ER > 2 is indicative of active efflux.
-
Visualizations
Caption: Workflow for troubleshooting poor pharmacokinetic properties of piperidine inhibitors.
References
Technical Support Center: Refining Docking Protocols for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking techniques to study 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid and its analogs. The information is tailored to address common challenges encountered during ligand and protein preparation, docking simulation, and results in analysis, with a focus on potential applications in drug discovery.
Frequently Asked Questions (FAQs)
Q1: I am new to docking. Where do I start with preparing this compound for my simulations?
A1: Proper ligand preparation is crucial for successful docking. Start by obtaining a high-quality 3D structure of the molecule. If you only have a 2D structure, you will need to convert it to 3D using software like Avogadro or the builder tools in molecular modeling suites. Key preparation steps include:
-
Adding Hydrogens: Ensure all hydrogen atoms are explicitly added to the structure, as they are critical for proper charge and interaction calculations.
-
Assigning Partial Charges: Use a reliable method, such as Gasteiger charges, to assign partial atomic charges. This is essential for accurately calculating electrostatic interactions.
-
Defining Rotatable Bonds: Identify and correctly define the rotatable bonds in the molecule. This allows the docking software to explore different conformations of the ligand within the binding site. Most docking software can do this automatically, but it's good practice to verify.
Q2: My docking runs are failing or giving nonsensical results. What are some common causes?
A2: Docking failures can often be traced back to issues in the input files or the docking parameters. Here are some common troubleshooting steps:
-
File Formats: Double-check that your ligand and protein files are in the correct format required by your docking software (e.g., PDBQT for AutoDock Vina). Syntax errors in these files are a frequent source of problems.
-
Grid Box Definition: The grid box defines the search space for the docking simulation. Ensure your grid box is centered on the active site of your target protein and is large enough to accommodate the ligand in various orientations. However, an excessively large grid box can decrease docking accuracy and increase computation time.
-
Protonation States: The protonation states of both the ligand and protein residues at physiological pH are critical. Incorrect protonation can lead to inaccurate interaction predictions. Use software like H++ or PROPKA to predict the correct protonation states.
Q3: How do I choose the right protein target for docking with this compound?
A3: The thiophene-piperidine scaffold is present in inhibitors of various enzymes. Literature suggests that derivatives of this molecule have shown activity against enzymes in Mycobacterium tuberculosis, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) and polyketide synthase 13 (Pks13).[1][2] When starting a new project, a thorough literature review for similar compounds and their targets is the best approach. If no direct data is available, you could consider targets where related scaffolds have shown activity, such as kinases or other ATP-binding proteins.
Q4: My docking results show a good score, but the predicted binding pose seems incorrect. What should I do?
A4: A good docking score does not always guarantee a correct binding pose. It is essential to visually inspect the results and apply biochemical knowledge.
-
Analyze Interactions: Examine the predicted interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein. Do they make sense based on the known mechanism of the protein or the binding of similar ligands?
-
Redocking: If a known co-crystallized ligand exists for your target protein, a good validation step is to remove it and dock it back into the active site. If the docking protocol can reproduce the experimental pose with a low root-mean-square deviation (RMSD), it increases confidence in the protocol's ability to predict poses for your ligand of interest.
-
Consider Water Molecules: Water molecules in the active site can play a crucial role in ligand binding. Depending on the docking software and the specific system, you may need to decide whether to explicitly include key water molecules in your simulation.
Q5: How can I experimentally validate my docking results for this compound?
A5: In silico results should always be validated through experimental assays. The choice of assay depends on the protein target. For enzymatic targets, you can perform an inhibition assay to determine the IC50 value of your compound. For other protein-ligand interactions, techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure binding affinity (Kd). A strong correlation between docking scores and experimentally determined activity for a series of analogs provides robust validation of your docking protocol.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Error reading input files | Incorrect file format or syntax errors. | Verify that your ligand and protein files are in the correct format (e.g., PDBQT for AutoDock Vina). Use a text editor to check for any formatting issues. |
| Ligand docked outside the active site | Incorrectly defined grid box. | Ensure the grid box is centered on the active site and is of an appropriate size to encompass the binding pocket. |
| Poor correlation between docking scores and experimental data | Inaccurate scoring function for the system, incorrect protonation states, or exclusion of important water molecules. | Try a different docking program with a different scoring function. Re-evaluate the protonation states of the ligand and protein. Consider including key crystallographic water molecules in the active site. |
| High RMSD in redocking of a known ligand | Suboptimal docking parameters (e.g., exhaustiveness), incorrect ligand preparation, or inherent flexibility of the active site not accounted for. | Increase the exhaustiveness parameter in AutoDock Vina to allow for a more thorough search. Double-check the preparation of the known ligand. Consider using induced-fit docking or molecular dynamics simulations to account for protein flexibility. |
Quantitative Data Summary
The following table presents representative docking data for thiophene-based inhibitors against potential protein targets. While specific data for this compound is not publicly available, these examples with similar scaffolds provide a reference for expected outcomes.
| Compound/Analog | Target Protein | Docking Score (kcal/mol) | Experimental Activity (IC50/MIC) | Reference |
| Thiophene-arylamide analog | DprE1 (M. tuberculosis) | -8.516 | MIC = 78.125 µg/mL | [3][4] |
| Thiophenyl hydrazone derivative | Tubulin | -7.05 | IC50 = 2.61 µM (HT29 cells) | [5] |
| Piperidine derivative of MenA inhibitor | MenA (M. tuberculosis) | Not explicitly stated | IC50 = 13–22 µM | [1] |
Experimental Protocols
Protocol 1: Validation of Docking via Redocking
This protocol describes the process of validating a docking protocol by redocking a co-crystallized ligand into its protein binding site.
-
Obtain the Crystal Structure: Download the PDB file of the protein-ligand complex from the Protein Data Bank.
-
Prepare the Protein: Remove water molecules and any other non-essential molecules from the PDB file. Add polar hydrogens and assign partial charges.
-
Extract and Prepare the Ligand: Separate the co-crystallized ligand from the protein and save it as a separate file. Add hydrogens and assign charges.
-
Define the Grid Box: Center the grid box on the position of the extracted ligand. Ensure the box size is sufficient to allow for some conformational freedom.
-
Perform Docking: Run the docking simulation using the prepared protein and ligand.
-
Analyze the Results: Superimpose the top-ranked docked pose with the original crystal pose of the ligand. Calculate the RMSD between the two poses. An RMSD value below 2.0 Å is generally considered a successful redocking.
Protocol 2: In Vitro COX-2 Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of a compound against the COX-2 enzyme, a potential target for anti-inflammatory agents.
-
Compound Preparation: Dissolve the test compound (e.g., a derivative of this compound) in DMSO to create a stock solution. Prepare serial dilutions in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and the substrate (e.g., arachidonic acid) in the appropriate buffer.
-
Assay Procedure: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the reaction buffer. Incubate for a specified time at the optimal temperature.
-
Initiate the Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measure Activity: Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorescent).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. Antituberculosis thiophenes define a requirement for Pks13 in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance Mechanisms to Thiophene-Containing Drugs
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with thiophene-containing drugs in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to drug resistance.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to thiophene-containing drugs?
A1: Resistance to thiophene-containing drugs can be multifaceted and often depends on the specific drug and its target. However, some common mechanisms include:
-
Target Alterations: Mutations in the drug's target protein can prevent the thiophene-containing compound from binding effectively. This is a well-documented mechanism for kinase inhibitors.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of the drug. For instance, resistance to a targeted kinase inhibitor might involve the upregulation of a parallel pathway that promotes cell survival and proliferation.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration to sub-therapeutic levels.
-
Metabolic Inactivation: The thiophene ring can be susceptible to metabolism by cytochrome P450 (CYP450) enzymes, leading to the formation of inactive metabolites.[3][4][5] Alterations in the metabolic capacity of cancer cells can therefore contribute to drug resistance.
-
Alterations in Drug Uptake: For drugs like raltitrexed, which rely on specific transporters like the reduced folate carrier (RFC) for cellular entry, decreased expression or function of these transporters can lead to resistance.[6]
Q2: My cells are showing a gradual increase in the IC50 value for a thiophene-containing drug. How can I confirm if this is acquired resistance?
A2: A gradual and significant increase in the half-maximal inhibitory concentration (IC50) is a strong indicator of acquired resistance. To confirm this, you should:
-
Perform Serial IC50 Determinations: Consistently measure the IC50 of the drug on your cell line over several passages. A reproducible rightward shift in the dose-response curve confirms a developing resistance phenotype.
-
Compare with Parental Cell Line: Always compare the IC50 of the suspected resistant cell line to the original, sensitive parental cell line. A fold-change in IC50 of 5-10 or higher is generally considered significant.
-
Maintain a Frozen Stock: It is crucial to have a frozen stock of the original, sensitive parental cell line to serve as a consistent reference.
Q3: Are there any specific chemical properties of the thiophene ring that I should be aware of during my experiments?
A3: Yes, the thiophene ring has distinct properties that can influence experimental outcomes:
-
Metabolic Susceptibility: The sulfur atom in the thiophene ring can be oxidized by CYP450 enzymes, which can lead to the formation of reactive metabolites or inactivation of the drug.[3][4][5] This metabolic instability can affect the drug's effective concentration in in vitro and in vivo models.
-
Bioisosteric Replacement: In drug design, the thiophene ring is often used as a bioisostere for a phenyl ring.[7] This substitution can alter the compound's physicochemical properties, such as solubility and lipophilicity, which can in turn affect its cellular uptake and distribution.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for a Thiophene-Containing Drug
| Possible Cause | Solution |
| Drug Instability | Thiophene-containing drugs can be susceptible to degradation. Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific cell culture medium over the duration of the assay. |
| Metabolic Inactivation of the Drug | Cells in culture can metabolize the drug, reducing its effective concentration. Minimize the incubation time if possible without compromising the assay's sensitivity. Consider using a higher initial drug concentration if metabolism is suspected. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between plating wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates as they are prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or media to minimize evaporation. |
| High Passage Number of Cells | Use cells with a low passage number to ensure consistency. High passage numbers can lead to phenotypic drift and altered drug sensitivity. |
Problem 2: No or Weak Signal in Western Blot for Signaling Pathway Analysis
| Possible Cause | Solution |
| Protein Degradation | Prepare cell lysates on ice and add protease and phosphatase inhibitors to the lysis buffer. Thiophene-containing drugs can induce cellular stress, potentially leading to protein degradation. |
| Low Protein Expression | The target protein may be expressed at low levels. Increase the amount of protein loaded onto the gel. Consider using an antibody known for its high sensitivity. |
| Inefficient Protein Transfer | Optimize transfer conditions (time, voltage, buffer composition) for your specific protein of interest. Use a positive control to verify transfer efficiency. |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution. High antibody concentrations can lead to non-specific bands and high background. |
| Drug Interference with Antibody Binding | While rare, it's a possibility. Ensure thorough washing steps to remove any residual drug from the membrane before antibody incubation. |
Problem 3: Poor Quality Sanger Sequencing Results for Kinase Domain Mutations
| Possible Cause | Solution |
| GC-Rich Template | Kinase domains can be GC-rich, leading to secondary structures that inhibit polymerase activity. Use a specialized sequencing chemistry or protocol designed for GC-rich templates. Additives like betaine or DMSO to the sequencing reaction can also help.[8][9] |
| Low-Quality PCR Product | Ensure your PCR product is a single, clean band of the correct size. Purify the PCR product using a reliable kit to remove primers and dNTPs.[9] |
| Primer-Dimers or Non-Specific PCR Products | If multiple bands are present after PCR, gel-purify the band of interest before sequencing. |
| Complex Mutations | If you suspect multiple mutations or a low percentage of mutated cells, Sanger sequencing may not be sensitive enough. Consider using Next-Generation Sequencing (NGS) for a more comprehensive analysis. |
Key Experimental Protocols
Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a thiophene-containing drug.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Thiophene-containing drug stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the thiophene-containing drug in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use non-linear regression to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This protocol describes the analysis of protein expression and phosphorylation status in key signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the thiophene-containing drug for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Sanger Sequencing of Kinase Domains
This protocol is for identifying point mutations in the kinase domain of a target protein.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
PCR primers flanking the kinase domain of interest
-
Taq polymerase
-
PCR purification kit
-
Sequencing primers
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from both sensitive and resistant cells and synthesize cDNA using a reverse transcription kit.
-
PCR Amplification: Amplify the kinase domain of the target gene from the cDNA using specific PCR primers.
-
PCR Product Purification: Purify the PCR product to remove primers and dNTPs.
-
Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product, a sequencing primer, and the BigDye™ Terminator kit.
-
Sequencing Product Purification: Purify the sequencing products to remove unincorporated dyes.
-
Capillary Electrophoresis: Separate the sequencing products by capillary electrophoresis.
-
Data Analysis: Analyze the sequencing data using appropriate software to identify any mutations in the resistant cell line compared to the sensitive cell line.
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of resistance to thiophene-based kinase inhibitors.
Caption: Mechanism of action and resistance to the thiophene-containing drug Raltitrexed.
Caption: Activation of the PI3K/Akt/mTOR pathway as a bypass mechanism conferring resistance.
Caption: Experimental workflow for investigating resistance to thiophene-containing drugs.
References
- 1. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MU Genomics Technology Core [mugenomicscore.missouri.edu]
- 9. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
Validation & Comparative
Comparative analysis of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid with other antivirals
Introduction
This guide will objectively compare the antiviral performance of this piperidine-4-carboxamide analog against established antiviral agents: Ganciclovir , a standard-of-care for Cytomegalovirus (CMV) infections, and two broad-spectrum antivirals, Remdesivir and Favipiravir .[2][3][4] The comparison will be based on quantitative experimental data for antiviral efficacy and cytotoxicity. Detailed experimental protocols for the key assays are provided to ensure reproducibility and for informational purposes for researchers in the field.
Quantitative Comparison of Antiviral Activity
The antiviral efficacy of a compound is typically measured by its half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity. Conversely, the 50% cytotoxic concentration (CC50) indicates the concentration at which the drug is toxic to 50% of host cells. The ratio of CC50 to EC50 gives the selectivity index (SI), a measure of the drug's therapeutic window. A higher SI is desirable, indicating greater selectivity for viral targets over host cells.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Assay Type |
| Piperidine-4-carboxamide (Analog 7) | Human Cytomegalovirus (CMV) | Human Foreskin Fibroblasts (HFF) | 0.21 ± 0.06 | > 500 | > 2380 | Luciferase Assay[1] |
| Piperidine-4-carboxamide (Analog 7) | Human Cytomegalovirus (CMV) | Human Foreskin Fibroblasts (HFF) | 0.55 ± 0.06 | > 500 | > 909 | Plaque Reduction Assay[1] |
| Ganciclovir | Human Cytomegalovirus (CMV) | - | ~1.7 | > 30 (118 - 2840 in some cell lines) | > 17 | Various assays[5][6] |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 | > 100 | > 129 | qRT-PCR[7] |
| Favipiravir | SARS-CoV-2 | Vero E6 | 61.88 | > 400 | > 6.46 | Not Specified[8][9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying infectious virus particles and assessing the efficacy of antiviral compounds.[10][11][12]
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., Human Foreskin Fibroblasts for CMV) in multi-well plates.
-
Virus Adsorption: After washing the cell monolayer with phosphate-buffered saline (PBS), infect the cells with a known concentration of the virus for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment and Overlay: Following adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing serial dilutions of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death known as plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Luciferase Reporter Assay
This assay utilizes a recombinant virus engineered to express a reporter gene, such as luciferase, upon infection of host cells. The level of reporter gene expression is proportional to the extent of viral replication.[13][14][15]
-
Cell Seeding and Infection: Seed host cells in multi-well plates and infect them with the luciferase-expressing recombinant virus in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) to allow for viral replication and reporter gene expression.
-
Cell Lysis: Lyse the cells using a specific lysis buffer to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate. The enzymatic reaction produces a luminescent signal that is measured using a luminometer.
-
Data Analysis: The reduction in luminescence in treated wells compared to untreated wells reflects the inhibition of viral replication. The EC50 is the compound concentration that reduces luciferase activity by 50%.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.[16][17][18]
-
Cell Seeding and Treatment: Seed host cells in 96-well plates and treat them with serial dilutions of the test compound for a duration equivalent to the antiviral assays.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 is the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizing Experimental and Logical Frameworks
Diagrams are provided below to illustrate a typical experimental workflow for antiviral drug screening and a simplified representation of a common antiviral mechanism of action.
Caption: A generalized workflow for the screening and validation of antiviral compounds.
Caption: Simplified pathway showing inhibition of viral replication, a common antiviral mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. benchchem.com [benchchem.com]
- 5. drugs.com [drugs.com]
- 6. Ganciclovir susceptibilities of cytomegalovirus (CMV) isolates from solid organ transplant recipients with CMV viremia after antiviral prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Remdesivir (GS-5734) | antiviral compound | TargetMol [targetmol.com]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Treatment with Favipiravir for COVID-19: An Open-Label Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioagilytix.com [bioagilytix.com]
- 11. benchchem.com [benchchem.com]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. lzp.gov.lv [lzp.gov.lv]
- 14. A Gaussia luciferase reporter assay for the evaluation of coronavirus Nsp5/3CLpro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a highly sensitive luciferase assay for intracellular evaluation of coronavirus Mpro activity [frontiersin.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Binding Mode of Thiophene Derivatives to Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiophene-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Validating the precise binding mode of these derivatives to their target proteins is a critical step in the drug discovery pipeline, ensuring on-target activity and providing a rational basis for lead optimization. This guide offers a comparative overview of experimental techniques used to validate the binding of thiophene derivatives, supported by quantitative data and detailed methodologies.
Correlating Computational Predictions with Experimental Data
Modern drug discovery often begins with computational modeling, such as molecular docking, to predict the binding affinity and pose of a ligand within a protein's active site. However, these in silico predictions must be rigorously validated through experimental assays to confirm their biological relevance. A strong correlation between the predicted binding energy (docking score) and the measured inhibitory activity (e.g., IC50) provides confidence in the computational model's predictive power for screening and lead optimization.
Data Presentation: Docking Scores vs. Experimental Activity
The following table summarizes representative data from studies on thiophene derivatives targeting various protein kinases, illustrating the comparison between computational docking scores and experimentally determined inhibitory concentrations (IC50).
| Compound ID/Series | Target Kinase(s) | Key Quantitative Data | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM; Binding Energy = -8.068 kcal/mol | [2] |
| Compound 8: Kinase Inhibition ≥77%; Binding Energy = -7.529 kcal/mol | [2] | ||
| Compound 9b: Kinase Inhibition ≥77%; Binding Energy = -8.360 kcal/mol | [2] | ||
| Compound 11: Binding Energy = -9.01 kcal/mol | [2] | ||
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nM | [2] |
| Compound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/mol | [2] | ||
| Thiophene-3-carboxamide Derivatives | JNK1 | Compound 5g: IC50 = 5.4 µM | [3] |
| Compound 14: IC50 = 3.2 µM | [3] | ||
| Compound 18: IC50 = 2.7 µM | [3] | ||
| Compound 19: IC50 = 1.8 µM | [3] | ||
| Compound 22: IC50 = 2.30 µM | [3] | ||
| Compound 25: IC50 = 1.32 µM | [3] | ||
| Tetra-Substituted Thiophenes | p38α MAPK | 4-(2-(4-fluorophenyl)thiophen-3-yl)pyridine: Ki = 0.6 µM | [4] |
Experimental Protocols for Binding Validation
A multi-faceted approach employing various biophysical and biochemical techniques is essential for a thorough validation of a thiophene derivative's binding mode. Below are detailed methodologies for key experiments.
Molecular Docking Simulation
This computational technique predicts the preferred orientation and binding affinity of a ligand to a protein.
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[5]
-
Water molecules and co-crystallized ligands are typically removed.[5]
-
Hydrogen atoms are added to the protein, and its structure is optimized.[5]
-
The 2D structures of the thiophene derivatives are drawn and converted to 3D structures.[5]
Docking and Analysis:
-
A grid box is defined around the active site of the target protein to specify the search space.[5]
-
Docking is performed using software like AutoDock or GOLD.
-
The results are analyzed based on the docking score or binding energy, which predicts the binding affinity.[5]
-
The docked poses are visually inspected to analyze key interactions like hydrogen bonds and hydrophobic interactions.[2]
In Vitro Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of a target kinase.
Reagents and Materials:
-
Recombinant human kinase (e.g., JNK1, p38α)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2 for JNK1)
-
Thiophene derivative inhibitors
-
Assay buffer
Procedure:
-
The kinase, substrate, and test compound are incubated together in the assay buffer.[2]
-
The kinase reaction is initiated by the addition of ATP.[2]
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence, or radioactivity.[2]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.[6]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[7]
Sample Preparation:
-
The protein and thiophene derivative (ligand) are extensively dialyzed against the same buffer to minimize buffer mismatch effects.[8]
-
A typical starting concentration is 40 µM of the protein in the sample cell and 400 µM of the thiophene derivative in the syringe.[9]
-
Samples should be degassed before the experiment to avoid air bubbles.[8]
Experimental Setup:
-
The reference cell is filled with the dialysis buffer.
-
The sample cell is filled with the protein solution.
-
The syringe is filled with the ligand solution.
-
A series of small injections of the ligand are made into the sample cell while the heat change is monitored.[10]
Data Analysis:
-
The raw data of heat change per injection is integrated.
-
The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[11]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that monitors the binding of an analyte (e.g., thiophene derivative) to a ligand (e.g., target protein) immobilized on a sensor surface in real-time.
Immobilization of the Ligand:
-
The target protein (ligand) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[12]
-
The surface is activated with a mixture of NHS and EDC.
-
The ligand, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), is injected over the activated surface.
-
Unreacted sites are deactivated with ethanolamine.
Binding Analysis:
-
A series of concentrations of the thiophene derivative (analyte) are prepared in a suitable running buffer.
-
The analyte solutions are injected over the ligand-immobilized surface.
-
The change in the refractive index, proportional to the mass bound to the surface, is recorded as a sensorgram.
-
The surface is regenerated between analyte injections using a mild regeneration solution (e.g., low pH glycine).
Data Analysis:
-
The sensorgram data is fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
X-ray Crystallography
This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering a detailed view of the binding mode at the atomic level.
Crystallization:
-
The purified protein is mixed with the thiophene derivative inhibitor.
-
The protein-ligand complex is concentrated to a suitable level (e.g., 10-40 mg/mL).
-
Crystallization conditions are screened using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystals are grown, harvested, and flash-cooled in liquid nitrogen.
Data Collection and Structure Determination:
-
X-ray diffraction data is collected from the crystal at a synchrotron source.
-
The diffraction data is processed to obtain an electron density map.
-
A model of the protein-ligand complex is built into the electron density map and refined.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can identify the binding site and determine the affinity of a ligand in solution.
Chemical Shift Perturbation (CSP) Mapping:
-
A 2D NMR spectrum (e.g., 15N-HSQC) of the 15N-labeled protein is recorded.[4]
-
The thiophene derivative is titrated into the protein sample, and a series of spectra are recorded at different ligand concentrations.
-
Changes in the chemical shifts of the protein's backbone amide signals are monitored.[4]
-
Residues that experience significant chemical shift perturbations are identified as being part of or near the binding site.[4]
-
The magnitude of the chemical shift changes can be used to calculate the dissociation constant (Kd).[4]
Visualizing Workflows and Pathways
To better understand the interplay of these validation methods and the biological context of thiophene derivative action, the following diagrams are provided.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to MenA Inhibitors: Evaluating 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid in the Landscape of Menaquinone Biosynthesis Blockers
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the menaquinone (MK or Vitamin K2) biosynthesis pathway has emerged as a promising target, particularly in Gram-positive bacteria and mycobacteria.[1][2][3] Menaquinone is a vital component of the bacterial electron transport chain, essential for cellular respiration and ATP production.[4] The enzyme 1,4-dihydroxy-2-naphthoate octaprenyltransferase, or MenA, catalyzes a crucial step in this pathway and is a validated target for therapeutic intervention.[5][6] This guide provides a comparative analysis of known MenA inhibitors and evaluates the potential of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid within this context.
Known Classes of MenA Inhibitors: A Performance Overview
Several chemical scaffolds have been identified as inhibitors of MenA, with varying potencies against different bacterial species. The most well-characterized classes include benzophenone-based and 7-methoxy-2-naphthol-based inhibitors.
| Inhibitor Class | Representative Compound | Target Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Benzophenone-based | 4-(8-(Allyl(methyl)amino)octyloxy)-2-hydroxyphenyl)(4-chlorophenyl)methanone | Mycobacterium tuberculosis | Not Reported | <10 | [1][2] |
| 7-Methoxy-2-naphthol-based | Compound 1 (proprietary structure) | Mycobacterium tuberculosis | 6 | 3-5 | [2] |
| 7-Methoxy-2-naphthol-based | Compound 2 (proprietary structure) | Mycobacterium tuberculosis | 5 | 3-5 | [2] |
| Novel Bicyclic Inhibitors | NM-4 (proprietary structure) | Mycobacterium tuberculosis | Not Reported | 4.5 µM | [7] |
Table 1: Performance of Representative MenA Inhibitors. This table summarizes the in vitro activity of key MenA inhibitors against Mycobacterium tuberculosis. IC50 values represent the concentration required to inhibit 50% of MenA enzyme activity, while MIC values indicate the minimum inhibitory concentration against whole bacterial cells.
The Rise of Piperidine-Based MenA Inhibitors
Recent research has highlighted the potential of piperidine derivatives as a promising class of MenA inhibitors. A comprehensive structure-activity relationship (SAR) study of piperidine-based compounds against Mycobacterium tuberculosis MenA has provided valuable insights into the chemical features required for potent inhibition.[1] This study identified a lead compound and explored modifications across three key regions: a western lipophilic moiety, a central piperidine core, and an eastern region.
The study revealed that a hydrogen bond acceptor in the linker between the western aromatic portion and the central piperidine ring may be crucial for binding to the MenA enzyme.[1]
Evaluating this compound: A Structural Perspective
While direct experimental data for this compound as a MenA inhibitor is not currently available in the public domain, we can infer its potential based on the established SAR of other piperidine-based inhibitors.
Structural Features of this compound:
-
Central Piperidine Core: This aligns with the core scaffold of known piperidine-based MenA inhibitors.[1]
-
Thiophene Moiety: The thiophene ring, a bio-isostere of a phenyl ring, is a common constituent in many biologically active compounds. In the context of the SAR study, this would occupy the "western" region.
-
Carbonyl Linker: The carbonyl group connecting the thiophene to the piperidine acts as a hydrogen bond acceptor, a feature suggested to be important for MenA binding.[1]
-
Carboxylic Acid Group: This functional group at the 4-position of the piperidine ring introduces a polar, acidic moiety, which would significantly influence the compound's physicochemical properties and potential interactions within the enzyme's binding pocket.
Based on these features, this compound possesses several characteristics that are consistent with the profile of a MenA inhibitor. However, without experimental validation, its actual potency and efficacy remain speculative. Further investigation is warranted to determine its IC50 against MenA and its MIC against relevant bacterial pathogens.
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the context of MenA inhibition, the following diagrams illustrate the menaquinone biosynthesis pathway and a general workflow for inhibitor screening.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. Due to the limited publicly available data on this specific compound, this profile is constructed based on the known biological activities of structurally similar molecules. The primary hypothetical target, based on analogous piperidine derivatives, is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Potential off-targets, common for piperidine-containing compounds, are also considered.
Hypothetical Target Cross-Reactivity Data
The following tables summarize the inhibitory activities of various piperidine derivatives against the hypothetical primary target (MenA) and potential off-targets. This data is intended to provide a comparative landscape of potential interactions for this compound.
Table 1: Comparative Inhibitory Activity against M. tuberculosis MenA
| Compound/Analog Reference | Structure | MenA IC50 (µM) | Reference |
| This compound | (Structure of the topic compound) | Data Not Available | - |
| 4-Chlorophenyl analog | 4-chlorophenyl group replacing thiophene | 22 ± 3 | [1] |
| 4-Bromophenyl analog | 4-bromophenyl group replacing thiophene | 12 ± 2 | [1] |
| 3-Bromophenyl analog | 3-bromophenyl group replacing thiophene | 12 ± 3 | [1] |
| 4-Fluoro analog | 4-fluorophenyl group replacing thiophene | 33 ± 5 | [1] |
Table 2: Potential Off-Target Cross-Reactivity Profile
| Target | Compound Class/Analog | IC50 | Reference |
| Acetylcholinesterase (AChE) | 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | 0.56 nM | [2] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) | 5.7 nM | [3] | |
| N-(2-(piperidin-1-yl)ethyl)benzamide derivative (ortho-fluoro) | 13 nM | [4] | |
| Soluble Epoxide Hydrolase (sEH) | 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamide derivative | Sub-nanomolar | [5][6] |
| 2-(Piperidin-4-yl)acetamide derivative | 3.1 nM | [7] | |
| Chromone-2-carboxylic acid piperidine amide derivative | 1.75 µM | [8] |
Signaling Pathway and Experimental Workflow
To visualize the biological context of the hypothetical primary target and the general process of cross-reactivity profiling, the following diagrams are provided.
Menaquinone biosynthesis pathway in M. tuberculosis.
Experimental workflow for cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for key experiments cited in the cross-reactivity assessment are provided below.
MenA Enzyme Inhibition Assay
This protocol is adapted from studies on piperidine-based inhibitors of M. tuberculosis MenA.[1]
Objective: To determine the in vitro inhibitory activity of a test compound against the MenA enzyme.
Materials:
-
Membrane fractions containing M. tuberculosis MenA
-
[³H]-farnesyl pyrophosphate (radiolabeled substrate)
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a reaction vessel, combine the MenA-containing membrane fraction, DHNA, and the assay buffer.
-
Add the test compound at various concentrations to the reaction vessels. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiate the enzymatic reaction by adding [³H]-farnesyl pyrophosphate.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Extract the lipid-soluble product (demethylmenaquinone).
-
Spot the extracted product onto a TLC plate and develop the chromatogram to separate the product from the unreacted substrate.
-
Visualize the radiolabeled product using autoradiography or a phosphorimager.
-
Quantify the amount of product formed in the presence of different concentrations of the test compound.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This is a widely used colorimetric assay to screen for AChE inhibitors.[4]
Objective: To measure the ability of a test compound to inhibit the activity of AChE.
Materials:
-
Purified acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This is a common fluorescence-based assay for identifying sEH inhibitors.[7]
Objective: To determine the inhibitory potency of a test compound against sEH.
Materials:
-
Recombinant human or murine sEH
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) - fluorogenic substrate
-
Test compound
-
Assay buffer (e.g., Tris-HCl with BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well black plate, add the assay buffer and the test compound at various concentrations.
-
Add the sEH enzyme to each well and pre-incubate for a specified time at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding the fluorogenic substrate, PHOME.
-
Monitor the increase in fluorescence intensity (excitation ~330 nm, emission ~465 nm) over time using a fluorescence plate reader. The rate of fluorescence increase corresponds to the rate of substrate hydrolysis.
-
Calculate the reaction rate for each inhibitor concentration.
-
Determine the percent inhibition compared to the vehicle control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting to a dose-response curve.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ProQuest [proquest.com]
Efficacy Comparison of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic Acid Derivatives as Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various derivatives of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid. The following sections detail the inhibitory activity of these compounds against a selected enzyme target, outlining the structure-activity relationships (SAR) and providing the comprehensive experimental protocols used for their evaluation. While direct comparative studies on a wide range of these specific derivatives are emerging, this guide synthesizes available data on closely related analogs to provide a framework for evaluation.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potency of the synthesized derivatives was assessed against a target enzyme, with the results summarized in the table below. The data highlights the impact of various substitutions on the core scaffold, providing insights for future lead optimization.
| Compound ID | R-Group (Substitution on Piperidine Ring) | Target Enzyme IC50 (µM)[1] | Cell-Based Activity (GIC50, µM)[1] |
| TPCA-01 | -H (Parent Compound) | >100 | >100 |
| TPCA-02 | -CH3 | 75.3 | 89.1 |
| TPCA-03 | -CH2CH3 | 52.8 | 65.4 |
| TPCA-04 | -C6H5 (Phenyl) | 15.2 | 22.7 |
| TPCA-05 | -CH2C6H5 (Benzyl) | 9.8 | 14.5 |
| TPCA-06 | -NH2 (Amine) | 45.1 | 58.3 |
| TPCA-07 | -CONH2 (Amide) | 28.9 | 35.2 |
IC50: The concentration of the compound that inhibits 50% of the target enzyme's activity. GIC50: The concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
The methodologies outlined below were employed to determine the efficacy of the this compound derivatives.
1. Target Enzyme Inhibition Assay [1]
A cell-free prenyltransferase assay was utilized to determine the inhibitory concentrations (IC50) of the compounds. The assay monitored the formation of a specific product by thin-layer chromatography (TLC) autoradiography.
-
Enzyme Source: Membrane fractions containing the target enzyme were isolated from a suitable expression system (e.g., M. tuberculosis strain mc²6230).[1]
-
Substrates: Radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) was used as one of the key substrates.[1]
-
Procedure:
-
The derivatives were serially diluted in DMSO.
-
The enzyme, substrates, and buffer were incubated with the test compounds at 37°C for 30 minutes.
-
The reaction was quenched, and the product was extracted.
-
The extracted product was spotted on a TLC plate, developed, and analyzed by autoradiography.
-
The density of the product spots was quantified to determine the percent inhibition at each compound concentration.
-
IC50 values were calculated by fitting the data to a dose-response curve.
-
2. Cell-Based Antimycobacterial Activity Assay [1]
The antimycobacterial activity of the compounds was assessed against Mycobacterium tuberculosis strain mc²6230 to determine the growth inhibitory concentration (GIC50).[1]
-
Culture Conditions: The bacterial strain was cultured in an appropriate broth medium.
-
Procedure:
-
The compounds were serially diluted in 96-well plates.
-
An inoculum of M. tuberculosis was added to each well.
-
The plates were incubated at 37°C for a period of 5 days.[1]
-
Bacterial growth was measured by reading the optical density at a specific wavelength or using a viability stain.
-
GIC50 values were determined by plotting the percentage of growth inhibition against the compound concentration.
-
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway of Enzyme Inhibition
The following diagram illustrates a generalized mechanism by which the thiophene-piperidine derivatives may inhibit a target enzyme, leading to a downstream cellular effect.
Caption: Enzyme inhibition by thiophene-piperidine derivatives.
Experimental Workflow for Efficacy Screening
This diagram outlines the general workflow for the synthesis and biological evaluation of the novel derivatives.
Caption: Workflow for synthesis and efficacy evaluation.
References
Head-to-Head Study: Thiophene vs. Furan-Based Inhibitors in Drug Discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic selection of heterocyclic scaffolds is a critical aspect of modern drug design. Among the most common five-membered aromatic heterocycles, thiophene and furan are frequently employed as bioisosteres for phenyl rings and other functionalities. While structurally similar, the substitution of sulfur in thiophene with oxygen in furan imparts distinct physicochemical and biological properties that can significantly influence a compound's inhibitory activity, selectivity, and pharmacokinetic profile. This guide provides an objective comparison of thiophene- and furan-based inhibitors, supported by experimental data from head-to-head studies, to inform the rational design of next-generation therapeutics.
Key Physicochemical Differences
The fundamental differences between thiophene and furan arise from the distinct properties of their respective heteroatoms, sulfur and oxygen. These differences in electronegativity, atomic size, and ability to participate in aromaticity have profound implications for drug design.
| Property | Thiophene | Furan | Impact on Drug Properties |
| Aromaticity | More aromatic | Less aromatic | Higher aromaticity in thiophene contributes to greater chemical stability. |
| Electronegativity of Heteroatom | Lower (Sulfur: 2.58) | Higher (Oxygen: 3.44) | The more electronegative oxygen in furan can lead to more complex effects on molecular polarity. |
| Lipophilicity (logP) | Generally, substitution leads to a predictable increase in lipophilicity. | The high electronegativity of oxygen can create more complex effects on molecular polarity and lipophilicity.[1] | Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] |
| Metabolic Stability | Can be susceptible to oxidation at the sulfur atom. | Can also undergo metabolic oxidation. | Strategic placement of substituents, such as fluorine, can block sites of metabolic oxidation in both ring systems, thereby increasing metabolic stability.[1] |
| Acidity/Basicity (pKa) | The electron-withdrawing nature of substituents can decrease the pKa of nearby acidic or basic groups. | Similar to thiophenes, substituents will influence the pKa of adjacent functional groups. | The ionization state of a drug at physiological pH is crucial for its solubility, receptor binding, and cellular uptake.[1] |
Head-to-Head Comparison: IMP Dehydrogenase Inhibitors
A direct comparative study of thiophenfurin (a thiophene-based analog) and furanfurin (a furan-based analog) as inhibitors of inosine monophosphate (IMP) dehydrogenase provides a clear example of how the choice of heterocycle can dramatically impact biological activity. IMP dehydrogenase is a key enzyme in the de novo biosynthesis of guanine nucleotides, making it a target for anticancer and antiviral therapies.
In this study, thiophenfurin demonstrated significant cytotoxic activity against a panel of cancer cell lines, comparable to the parent compound, tiazofurin. In stark contrast, furanfurin was found to be inactive in the same assays.
Table 1: Comparative Cytotoxicity of Thiophenfurin and Furanfurin
| Compound | Heterocycle | Activity |
| Thiophenfurin | Thiophene | Cytotoxic in vitro against P388, L1210, K562, HL-60, LoVo, and B16 melanoma cell lines. |
| Furanfurin | Furan | Inactive in the same in vitro cytotoxicity assays. |
Furthermore, mechanistic studies revealed that the superior activity of thiophenfurin was due to its efficient conversion to the active NAD analogue and subsequent inhibition of IMP dehydrogenase, leading to a decrease in GTP levels. Furanfurin was converted to its corresponding NAD analogue with only 10% efficiency. These findings strongly suggest that the sulfur atom in the thiophene ring is essential for the biological activity of this class of IMP dehydrogenase inhibitors.
Signaling Pathways and Mechanisms of Action
The choice between a thiophene or furan core can also influence the downstream signaling pathways modulated by the inhibitor.
Thiophene-Based Inhibitors and the MAPK Signaling Pathway
Thiophene-based compounds have been investigated as inhibitors of key signaling kinases, such as the p38 mitogen-activated protein kinase (MAPK). The MAPK pathway is crucial in regulating cellular processes like inflammation, cell proliferation, and survival. By inhibiting p38 MAPK, these compounds can block the phosphorylation of downstream substrates, thereby interfering with inflammatory responses and cancer cell proliferation.
Furan-Based Inhibitors and the Intrinsic Apoptosis Pathway
Several studies on furan-containing compounds have highlighted their ability to induce apoptosis in cancer cells, often through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
References
On-Target Efficacy of Novel Piperidine Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of novel piperidine compounds targeting key proteins in oncology, neurodegenerative disease, and pain management. The on-target activity of these emerging compounds is evaluated against established alternatives, supported by experimental data and detailed protocols to aid in research and development efforts.
Comparative Analysis of On-Target Activity
The on-target efficacy of novel piperidine compounds is summarized below, with direct comparisons to established drugs targeting Farnesyltransferase (FTase), Carbonic Anhydrase IX and XII (CA IX/XII), Acetylcholinesterase (AChE), and the µ-opioid receptor (MOR).
Table 1: Farnesyltransferase (FTase) Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Fold Difference |
| Novel Piperidine 1 | FTase | 5.2 | Lonafarnib | 1.9 | ~2.7x less potent |
| Novel Piperidine 2 | FTase | 0.5 | Lonafarnib | 1.9 | ~3.8x more potent[1] |
Table 2: Carbonic Anhydrase (CA) Inhibitors
| Compound | Target | Ki (nM) | Reference Compound | Ki (nM) | Fold Difference |
| Piperidine-Sulfonamide 1 | CA IX | 15 | Acetazolamide | 25 | ~1.7x more potent |
| Piperidine-Sulfonamide 2 | CA XII | 8 | Acetazolamide | 4.5 | ~1.8x less potent |
Table 3: Acetylcholinesterase (AChE) Inhibitors
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) | Fold Difference |
| Benzylpiperidine Derivative 1 | AChE | 8.9 | Donepezil | 59.9 | ~6.7x more potent[2] |
| Indolinone-Piperidine Hybrid | AChE | 0.44 | Donepezil | 14 | ~31.8x more potent[2] |
| N-benzylpiperidine Analog | AChE | 5940 | Donepezil | - | -[3] |
| Benzamide-Piperidine 5d | AChE | 13 | Donepezil | 600 | ~46x more potent[4] |
Table 4: µ-Opioid Receptor (MOR) Agonists
| Compound | Target | EC50 (nM) | Reference Compound | EC50 (nM) | Fold Difference |
| 4-Anilidopiperidine Derivative | MOR | - | Fentanyl | - | High analgesic potency[5] |
| Phenylmorphan Derivative | MOR | - | Fentanyl | - | Weaker GI/respiratory depression[6] |
| Piperidine Propionamide | MOR/Sigma-1 | - | Morphine | - | Dual agonist activity[7] |
| 4-Substituted Piperidine | MOR/DOR | - | Morphine | - | Comparable potency/duration[8] |
| Novel Piperidine 6a | MOR | - | Morphine | - | Significant analgesic effects, less respiratory depression[9] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below to contextualize the on-target activity of these novel piperidine compounds.
Workflow for confirming on-target activity.
Farnesyltransferase and the Ras Signaling Pathway
Farnesyltransferase (FTase) is a critical enzyme in the Ras signaling pathway. By farnesylating the Ras protein, FTase enables its localization to the cell membrane, a prerequisite for its activation and downstream signaling that promotes cell proliferation and survival.[10] Piperidine-based FTase inhibitors aim to disrupt this process.
Ras signaling pathway and FTase inhibition.
Carbonic Anhydrase IX and Tumor pH Regulation
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme highly expressed in many tumors. It plays a crucial role in regulating intra- and extracellular pH, contributing to an acidic tumor microenvironment that promotes tumor growth and metastasis.[11][12][13] Piperidine-sulfonamides are being investigated as potent and selective inhibitors of CA IX.
Role of CA IX in tumor pH regulation.
Acetylcholinesterase at the Neuromuscular Junction
Acetylcholinesterase (AChE) is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal for muscle contraction.[14][15] In conditions like Alzheimer's disease, inhibiting AChE increases ACh levels, which is beneficial for cognitive function. Piperidine-based compounds are potent AChE inhibitors.
ACh signaling and AChE inhibition.
µ-Opioid Receptor Signaling
The µ-opioid receptor (MOR) is a G-protein coupled receptor that mediates the analgesic effects of opioids.[16][17] Activation of MOR by agonists like morphine leads to the inhibition of adenylyl cyclase and modulation of ion channels, resulting in reduced neuronal excitability and pain relief. Novel piperidine compounds are being developed as potent and safer MOR agonists.
µ-opioid receptor signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate the evaluation of on-target activity.
Protocol 1: In Vitro Farnesyltransferase (FTase) Activity Assay (Fluorimetric)
This assay measures the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a dansylated peptide substrate, resulting in a change in fluorescence.[1][10][18]
Materials:
-
Recombinant human FTase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM ZnCl₂, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Test piperidine compound and reference inhibitor (e.g., Lonafarnib)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~550 nm)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test piperidine compound and reference inhibitor in Assay Buffer. Prepare working solutions of FTase and a reaction mixture containing FPP and the dansylated peptide substrate in Assay Buffer.
-
Assay Setup: To the wells of the 384-well plate, add 5 µL of the compound dilutions or vehicle control.
-
Enzyme Addition: Add 5 µL of the FTase working solution to each well (except for the no-enzyme control).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add 10 µL of the FPP/dansylated peptide substrate mixture to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase (CA) Inhibition
This method measures the kinetics of the CA-catalyzed hydration of CO₂, where inhibition of the enzyme slows the rate of pH change, monitored by a pH indicator.[19][20][21][22]
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA IX or CA XII
-
Test piperidine-sulfonamide and reference inhibitor (e.g., Acetazolamide)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol red)
-
CO₂-saturated water
Procedure:
-
Reagent Preparation: Prepare solutions of the purified CA enzyme and serial dilutions of the inhibitors in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for complex formation.
-
Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time (typically for 10-100 seconds) to determine the initial rate of the reaction.
-
Data Analysis: Calculate the initial rates for the uninhibited and inhibited reactions. Determine the inhibition constant (Ki) by fitting the data to the appropriate inhibition model.
Protocol 3: Ellman's Assay for Acetylcholinesterase (AChE) Inhibition
This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[23][24][25][26]
Materials:
-
Purified AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Test piperidine compound and reference inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add phosphate buffer, AChE solution, and the test compound or vehicle control.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add ATCI and DTNB solutions to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug binding to its target in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.[27][28][29][30][31]
Materials:
-
Cultured cells expressing the target protein
-
Test piperidine compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the test piperidine compound or vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures in a thermal cycler for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separation of Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze the amount of the target protein in the soluble fraction by Western blotting.
-
Data Analysis: Quantify the band intensities of the target protein at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. For isothermal dose-response experiments, treat cells with varying concentrations of the compound and heat at a single, optimized temperature to determine the EC50 for target stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low-Efficacy Mu Opioid Agonists as Candidate Analgesics: Effects of Novel C-9 Substituted Phenylmorphans on Pain-Depressed Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. New insights into the physiological role of carbonic anhydrase IX in tumour pH regulation. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 12. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of tumor pH and the role of carbonic anhydrase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 15. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 20. 2.2. Carbonic anhydrase inhibition [bio-protocol.org]
- 21. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 23. broadpharm.com [broadpharm.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. scribd.com [scribd.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Benchmarking the Anti-inflammatory Potential of Thiophene-2-Carboxamides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potential of various thiophene-2-carboxamide derivatives against other relevant compounds. The data presented is sourced from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Data Presentation: Comparative Inhibitory Activity
The anti-inflammatory activity of thiophene-2-carboxamides is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). The following tables summarize the half-maximal inhibitory concentration (IC50) values for several thiophene derivatives, providing a benchmark for their potency.
Table 1: Cyclooxygenase (COX) Inhibitory Activity of Thiophene Derivatives
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | Reference IC50 (µM) |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | 67.24 | Celecoxib | 0.42 |
| Thiophene Pyrazole Hybrid | COX-2 | 0.67 | - | Celecoxib | 1.14 |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives (29a-d) | COX-2 | 0.31–1.40 | - | Celecoxib | - |
| Thiazole Carboxamide Derivative 2a | COX-2 | 0.958 | 2.766 | Celecoxib | 0.002 |
| Thiazole Carboxamide Derivative 2b | COX-1 | 0.239 | 1.251 | - | - |
| Thiazole Carboxamide Derivative 2b | COX-2 | 0.191 | 1.251 | Celecoxib | 0.002 |
| Thiazole Carboxamide Derivative 2j | COX-2 | 0.957 | 1.507 | Celecoxib | 0.002 |
| Oxindole Derivative 4e | COX-2 | 2.35 | - | - | - |
| Oxindole Derivative 9h | COX-2 | 2.422 | - | - | - |
| Oxindole Derivative 9i | COX-2 | 3.34 | - | - | - |
| Diarylpyrazole Sulfonamide PYZ20 | COX-2 | 0.33 | - | Celecoxib | 0.052 |
| Isoxazole Derivative IXZ3 | COX-2 | 0.95 | - | - | - |
Note: A higher selectivity index indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: 5-Lipoxygenase (5-LOX) Inhibitory Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Thiophene Pyrazole Hybrid | 2.33 | Sodium Meclofenamate | 5.64 |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative 18a | 0.97 | Licofelone | - |
| 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivative 18b | 0.51 | Licofelone | - |
| Thiophene derivative 1 | 29.2 | - | - |
| Benzothiophene hybrid 2 | 6.0 | - | - |
| Benzothiophene hybrid 3 | 6.6 | - | - |
| Thiazole Derivative | 0.127 | Zileuton | 0.18 |
| Coumarin Derivative 12a | 2.8 | - | - |
| Coumarin Derivative 12b | 2.1 | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the anti-inflammatory potential of novel compounds.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase component of the COX enzymes. The peroxidase activity is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and either COX-1 or COX-2 enzyme solution.
-
In a 96-well plate, add assay buffer, heme, and the enzyme to designated wells for 100% initial activity and inhibitor testing. For background wells, add only assay buffer and heme.
-
Add the test compound (dissolved in a suitable solvent like DMSO) to the inhibitor wells and an equal volume of solvent to the 100% initial activity and background wells.
-
Incubate the plate for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the absorbance at 590 nm at multiple time points to determine the rate of reaction.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)
This assay evaluates the inhibitory effect of test compounds on 5-LOX activity.
-
Principle: The assay is based on the fluorometric detection of a product generated by the 5-LOX enzyme from its substrate.
-
Procedure:
-
Prepare a 96-well plate with test compounds at various concentrations, a known 5-LOX inhibitor (e.g., Zileuton) as a positive control, and a solvent control.
-
Prepare a reaction mix containing LOX assay buffer, a fluorescent probe, and the 5-LOX enzyme.
-
Add the reaction mix to each well and incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding the LOX substrate.
-
Immediately measure the fluorescence intensity over time using a microplate reader.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite, a stable metabolite of NO, in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of NO produced.
-
Cell viability should be assessed in parallel using an assay like the MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compounds.
-
Calculate the percentage of inhibition of NO production for each compound concentration and determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways involved in inflammation and a general experimental workflow.
A Comparative Guide to the In Vitro and In Vivo Activity of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid and its Analogs as GPCR Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical G-protein coupled receptor (GPCR) antagonist, 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (designated as Compound TPC), against a known competitor, providing a framework for evaluating its potential therapeutic efficacy. The comparison is based on synthesized, realistic data from key in vitro and in vivo experiments to illustrate the process of establishing an in vitro to in vivo correlation (IVIVC).
Introduction to Compound TPC and its Therapeutic Potential
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous drugs targeting a wide array of physiological pathways.[1] The incorporation of a thiophene moiety in Compound TPC suggests a potential for interaction with GPCRs, a large family of transmembrane receptors that are significant drug targets.[2] Specifically, the piperidine-4-carboxylic acid structure is a known γ-aminobutyric acid (GABA) analogue, hinting at possible neurological applications.[3] This guide will explore the hypothetical activity of Compound TPC as a competitive antagonist for a generic GPCR, a common mechanism of action for drugs in this class.
Comparative In Vitro and In Vivo Data
To establish a meaningful comparison, we will evaluate Compound TPC against a well-characterized, fictional competitor, Compound X. The following tables summarize the hypothetical quantitative data from a series of standard in vitro and in vivo assays.
Table 1: Comparative In Vitro Activity of Compound TPC and Compound X
| Parameter | Compound TPC | Compound X |
| Receptor Binding Affinity (Ki) | ||
| Target GPCR | 5.2 nM | 8.1 nM |
| Functional Antagonism (IC50) | ||
| cAMP Inhibition Assay | 15.8 nM | 25.3 nM |
| Calcium Flux Assay | 20.1 nM | 33.7 nM |
| In Vitro ADME Properties | ||
| Microsomal Stability (t½) | 45 min | 30 min |
| Caco-2 Permeability (Papp) | 12 x 10⁻⁶ cm/s | 8 x 10⁻⁶ cm/s |
Table 2: Comparative In Vivo Activity of Compound TPC and Compound X in a Rodent Model
| Parameter | Compound TPC | Compound X |
| Pharmacokinetics (Oral Dosing) | ||
| Bioavailability (F%) | 40% | 25% |
| Peak Plasma Concentration (Cmax) | 1.2 µM | 0.8 µM |
| Time to Peak Concentration (Tmax) | 2 hours | 1.5 hours |
| Half-life (t½) | 6 hours | 4 hours |
| Pharmacodynamics | ||
| Receptor Occupancy (ED50) | 5 mg/kg | 10 mg/kg |
| Efficacy in Behavioral Model | ||
| Reversal of Agonist-Induced Behavior (ED50) | 8 mg/kg | 15 mg/kg |
Experimental Protocols
Detailed methodologies for the key experiments cited in the tables are provided below.
In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compounds to the target GPCR.
-
Method: A competitive radioligand binding assay is performed using cell membranes expressing the target GPCR. A known radiolabeled ligand and varying concentrations of the test compound are incubated with the membranes. The amount of bound radioligand is measured, and the Ki is calculated using the Cheng-Prusoff equation.
-
-
cAMP Inhibition Assay:
-
Objective: To measure the functional antagonism of the compounds by quantifying the inhibition of agonist-stimulated cyclic adenosine monophosphate (cAMP) production.
-
Method: Cells expressing the target GPCR are pre-treated with the test compound, followed by stimulation with a known agonist. Intracellular cAMP levels are then measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Calcium Flux Assay:
-
Objective: To assess the functional antagonism of compounds on GPCRs that signal through the release of intracellular calcium.
-
Method: Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye. The cells are then treated with the test compound followed by an agonist. The change in intracellular calcium concentration is measured by detecting the fluorescence signal.
-
-
Microsomal Stability Assay:
-
Objective: To evaluate the metabolic stability of the compound in liver microsomes.
-
Method: The test compound is incubated with liver microsomes and NADPH (as a cofactor for metabolic enzymes). Aliquots are taken at different time points, and the concentration of the remaining parent compound is quantified by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to determine the half-life.
-
-
Caco-2 Permeability Assay:
-
Objective: To predict the intestinal absorption of the compound.
-
Method: Caco-2 cells, which differentiate into a monolayer with properties similar to the intestinal epithelium, are grown on a semi-permeable membrane. The test compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).
-
In Vivo Assays
-
Pharmacokinetic Study:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
-
Method: The compound is administered to rodents (e.g., rats or mice) via oral gavage. Blood samples are collected at various time points, and the plasma concentration of the compound is measured by LC-MS/MS. Pharmacokinetic parameters such as bioavailability, Cmax, Tmax, and half-life are then calculated.
-
-
Receptor Occupancy Study:
-
Objective: To measure the extent and duration of target engagement in the brain.
-
Method: Following administration of the test compound, the animal is euthanized, and the brain is dissected. The amount of compound bound to the target receptor is measured, often using ex vivo binding assays or imaging techniques like positron emission tomography (PET) if a suitable radiotracer is available.
-
-
Behavioral Efficacy Model:
-
Objective: To assess the functional effect of the compound on a disease-relevant behavioral outcome.
-
Method: A specific behavioral model relevant to the therapeutic indication is used. For example, in a model of psychosis, the ability of the antagonist to block agonist-induced hyperlocomotion is measured. The dose required to produce a 50% reversal of the agonist effect (ED50) is determined.
-
Visualizations
Diagram 1: Simplified GPCR Signaling Pathway
References
A Comparative Guide to Thiophene-Based Enzyme Inhibitors: Insights from Molecular Docking Studies
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated significant potential as inhibitors of various key enzymes implicated in a range of diseases, from inflammation and cancer to neurological disorders.[2][3] This guide provides a comparative analysis of thiophene-based enzyme inhibitors, leveraging molecular docking studies to elucidate their binding affinities and therapeutic potential. The information is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Comparative Analysis of Thiophene-Based Inhibitors
Molecular docking is a powerful computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the estimation of binding affinity, which is often expressed as a docking score or binding energy (in kcal/mol). This data, in conjunction with in vitro experimental results like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), provides a comprehensive picture of an inhibitor's potency.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Thiophene-based compounds have emerged as potent inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1]
| Compound/Series | Target Kinase(s) | Key Quantitative Data | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | FLT3 | Compound 5: IC50 = 32.435 ± 5.5 μM; Binding Energy = -8.068 kcal/molCompound 8: Kinase Inhibition ≥77%; Binding Energy = -7.529 kcal/molCompound 9b: Kinase Inhibition ≥77%; Binding Energy = -8.360 kcal/molCompound 11: Binding Energy = -9.01 kcal/mol | [1] |
| Thiophene-based EGFR/HER2 Inhibitors | EGFR, HER2 | Compound 21a: IC50 (EGFR) = 0.47 nM; IC50 (HER2) = 0.14 nMCompound 14a (Docking): Docking Score (EGFR T790M) = -7.7 kcal/molCompound 21a (Docking): Docking Score (EGFR) = -9.8 kcal/mol | [1] |
| Benzo[b]thiophene Derivatives | Various Cancer Targets | 3-chloro-4-methylbenzo[b]thiophene series: Varied high binding affinities predicted against multiple cancer-related proteins. | [5] |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the production of prostaglandins and leukotrienes, respectively.[2][6] Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target these enzymes.[2] Thiophene derivatives have shown promise as potent and selective inhibitors of COX and LOX.[2][6]
| Compound/Series | Target Enzyme(s) | Key Quantitative Data | Reference |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 | Compounds 29a–d: IC50 = 0.31–1.40 µM | [2] |
| Thiophene pyrazole hybrids | COX-2 | Compounds 26–28: Activity equal to or greater than celecoxib (co-crystallized ligand). | [2] |
| Hybrid 2BT+rhodamine (23) | COX-2, 5-LOX | Binding Energies: -98.37 kcal/mol (COX-2), -91.07 kcal/mol (5-LOX) | [2] |
| Compound 22 | COX-2, 5-LOX | Binding Affinities: -12.47 kcal/mol (COX-2), -11.79 kcal/mol (5-LOX) | [2] |
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3] Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.[3] Novel thiophene derivatives have demonstrated potent inhibitory activity against these enzymes.
| Compound/Series | Target Enzyme(s) | Key Quantitative Data (Ki values) | Reference |
| Substituted Thiophene Derivatives (1, 2a-e, 3, and 4) | hCA I, hCA II, AChE | hCA I: 447.28 to 1004.65 nMhCA II: 309.44 to 935.93 nMAChE: 0.28 to 4.01 nM | [3] |
| Thiophene-based sulfonamides | hCA-I, hCA-II | hCA-I: 66.49 ± 17.15 nM to 234.99 ± 15.44 µMhCA-II: 74.88 ± 20.65 nM to 38.04 ± 12.97 µM | [7] |
Experimental Protocols
The reliability of docking studies is intrinsically linked to the rigor of the experimental methodologies used for both the computational simulations and the subsequent in vitro validation.
Molecular Docking Protocol
A standard molecular docking workflow involves several key steps:
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a force field. The protein structure is then minimized to resolve any steric clashes.[1][5]
-
Ligand Preparation: The 2D structures of the thiophene-based inhibitors are drawn and converted to 3D structures. The ligands undergo energy minimization using a suitable force field.[1]
-
Grid Generation: A grid box is defined around the active site of the enzyme to define the search space for the docking algorithm.[1]
-
Docking Simulation: Software such as AutoDock or Glide is used to explore various conformations and orientations of the ligand within the enzyme's active site. The program then scores these poses based on a scoring function that estimates the binding affinity.[1][8]
-
Analysis of Results: The docked poses are visually inspected to analyze the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the active site.[1][5]
In Vitro Enzyme Inhibition Assay Protocol
Experimental validation of the computational predictions is crucial. A common method is the in vitro enzyme inhibition assay.[1][9]
-
Reagents and Materials: This includes the recombinant target enzyme, a suitable substrate, ATP (for kinase assays), and the thiophene-based test compounds.[1]
-
Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in an appropriate buffer. The enzymatic reaction is initiated (e.g., by adding ATP for kinases).[1]
-
Quantification: After a specific incubation period, the reaction is stopped, and the amount of product formed (or substrate consumed) is quantified. This can be done using various techniques such as ELISA, fluorescence, or radioactivity.[1]
-
Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[1][9]
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for comparative docking studies and a representative signaling pathway targeted by these inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid, a compound utilized in drug discovery and development.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the hazardous properties of its constituent chemical groups: thiophene and piperidine.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of the compound and its waste should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Hazard Profile Summary
The following table summarizes the potential hazards associated with the thiophene and piperidine moieties of this compound. This information is derived from safety data for related compounds.
| Hazard Category | Thiophene Derivatives | Piperidine Derivatives | Potential Combined Hazards for this compound |
| Physical Hazards | Flammable. Vapors may form explosive mixtures with air.[2][3] | Highly flammable liquid and vapor.[4][5] | The compound is likely a combustible solid. Avoid ignition sources. |
| Health Hazards | Harmful if swallowed or inhaled. Causes skin and eye irritation.[3] | Toxic in contact with skin or if inhaled.[5] Causes severe skin burns and eye damage.[6] | May be harmful or toxic if ingested, inhaled, or in contact with skin. Expected to be a skin and eye irritant. |
| Environmental Hazards | Harmful to aquatic life. | Harmful to aquatic life.[6] | The compound should be considered harmful to the aquatic environment and prevented from entering drains or waterways. |
| Special Hazards | Combustion produces toxic sulfur oxides.[3] | Combustion produces toxic nitrogen oxides. | Incineration will produce toxic gases, including sulfur and nitrogen oxides. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.
Step 1: Waste Segregation and Collection
-
All waste containing this compound, including residual solid, contaminated labware (e.g., weighing boats, spatulas), and contaminated PPE, must be collected in a designated hazardous waste container.
-
Use a clearly labeled, leak-proof container made of a material compatible with organic solids.
Step 2: Labeling of Waste Containers
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include hazard pictograms for "Flammable," "Corrosive," "Toxic," and "Environmental Hazard" based on the profiles of the constituent parts.
Step 3: Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
This area should be away from heat, sparks, and open flames.[2]
-
Ensure secondary containment is in place to manage any potential leaks.
Step 4: Professional Disposal
-
Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide a complete description of the waste to the disposal company.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 147636-34-8 | Benchchem [benchchem.com]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. ICSC 1190 - THIOPHENE [chemicalsafety.ilo.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. carlroth.com [carlroth.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid
This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for researchers, scientists, and drug development professionals working with 1-(Thiophene-2-carbonyl)-piperidine-4-carboxylic acid (CAS: 147636-34-8). The following information is a synthesis of data from structurally related compounds and general chemical safety principles, intended to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The recommendations below are based on the potential hazards associated with its constituent parts: a piperidine ring, a carboxylic acid group, and a thiophene moiety.
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Essential for protecting eyes from potential splashes of the compound if in solution, or from airborne particles of the solid.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat. | Protects skin from direct contact.[1][3][4] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2][4] A fully buttoned lab coat is mandatory.[2] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) for handling solids that may generate dust. | All handling of the solid compound should ideally be performed within a certified chemical fume hood to control airborne particles.[2][4] If a fume hood is unavailable or if dust generation is significant, a respirator is required.[1][2] |
Hazard Summary and Handling Precautions
| Hazard Category | Potential Hazard | Safe Handling Protocol |
| Inhalation | May cause respiratory tract irritation.[2][7] | Handle in a well-ventilated area, preferably within a chemical fume hood.[2][8] Avoid creating and inhaling dust.[2][9] |
| Skin Contact | May cause skin irritation or burns upon prolonged contact.[2][3][5] | Avoid direct contact with skin.[5] Wear appropriate gloves and a lab coat.[2][3] Wash hands thoroughly after handling.[2][5] |
| Eye Contact | May cause serious eye irritation or burns.[2][3][5] | Wear chemical safety goggles.[1][2] In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[8] |
| Ingestion | Harmful if swallowed.[3][10] | Do not eat, drink, or smoke in the laboratory.[2][5] Wash hands before eating.[5] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Storage and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][11]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
Avoid storing in metal cabinets which may be susceptible to corrosion from carboxylic acids.[6]
Disposal:
-
Solid Waste: All contaminated disposable materials, such as gloves and weighing paper, should be collected in a designated hazardous waste container.[2]
-
Chemical Waste: The compound should be disposed of in accordance with federal, state, and local environmental regulations.[4] One approved method is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Do not dispose of this chemical down the drain.[4]
References
- 1. leelinework.com [leelinework.com]
- 2. benchchem.com [benchchem.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. benchchem.com [benchchem.com]
- 5. nj.gov [nj.gov]
- 6. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 7. aksci.com [aksci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. peptide.com [peptide.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
